molecular formula C18H20O4 B13813088 5-O-Methyllatifolin

5-O-Methyllatifolin

Cat. No.: B13813088
M. Wt: 300.3 g/mol
InChI Key: NKFNPUQSPATHPN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Methyllatifolin (CAS Number: 18525-14-9) is a natural product compound with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol . This chemical is classified among phenols and is provided as a powder for research applications . Research into this compound and its parent compound, latifolin, has provided insights into structure-activity relationships, particularly for bioactivity studies. Investigations have shown that derivatives of latifolin can exhibit varied antitermite and antifungal activities, with the phenolic hydroxyl groups playing a critical role in these effects . As a research tool, this compound is valuable for fundamental scientific investigation, chemical profiling, and natural product research . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use . Researchers should handle this compound with appropriate care and store it as recommended, typically desiccated at -20°C .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol

InChI

InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3/t12-/m1/s1

InChI Key

NKFNPUQSPATHPN-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Neoflavonoid

This technical guide offers an in-depth exploration of the biosynthetic pathway of 5-O-Methyllatifolin, a neoflavonoid found in plants of the Dalbergia genus, known for their valuable heartwood. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular machinery responsible for the synthesis of this and related compounds. While the complete pathway is yet to be fully elucidated, this guide consolidates current knowledge on the general flavonoid and proposed neoflavonoid biosynthetic routes, highlighting the key enzymatic steps and potential avenues for future research.

Introduction: The Significance of this compound

This compound is a methylated derivative of the neoflavonoid latifolin. Neoflavonoids are a class of plant secondary metabolites characterized by a 4-phenylcoumarin or related skeleton, distinguishing them from the more common flavonoids. These compounds, prevalent in the heartwood of Dalbergia species such as Dalbergia latifolia (Indian Rosewood), contribute to the wood's color, durability, and resistance to decay. Beyond their role in plant defense, neoflavonoids, including latifolin and its derivatives, have garnered interest for their potential pharmacological activities.

The Proposed Biosynthetic Pathway: From Phenylalanine to a Neoflavonoid Core

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established metabolic route in plants that gives rise to a vast array of phenolic compounds.

A. The General Phenylpropanoid Pathway:

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA. This activated intermediate serves as a crucial branching point for various metabolic pathways, including flavonoid biosynthesis.

B. Entry into Flavonoid Synthesis:

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS). This reaction forms a naringenin chalcone intermediate. Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into (2S)-naringenin, a flavanone that serves as a central precursor for most flavonoid classes.

C. The Neoflavonoid Branch: A Point of Divergence:

The precise enzymatic steps leading from the general flavonoid pathway to the neoflavonoid skeleton of latifolin are not yet fully understood. It is hypothesized that a key rearrangement reaction occurs, distinguishing neoflavonoid from flavonoid biosynthesis. One proposed mechanism involves a branch from a chalcone or flavanone intermediate, leading to the formation of a 4-phenylcoumarin core structure characteristic of neoflavonoids like dalbergin, a related compound found in Dalbergia. The specific enzymes catalyzing this rearrangement in Dalbergia remain to be identified.

D. The Final Step: O-Methylation:

The terminal step in the formation of this compound is the methylation of the hydroxyl group at the 5-position of the latifolin precursor. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the existence of such an enzyme in Dalbergia is inferred from the presence of the methylated product, the specific OMT responsible for this regiospecific methylation has not yet been isolated and characterized. The identification and characterization of this enzyme are critical for understanding the final step in the biosynthesis of this compound and for potential biotechnological applications.

Quantitative Data on Flavonoid Content in Dalbergia

Quantitative analysis of heartwood extracts from Dalbergia species has revealed the presence of latifolin and its derivatives. The following table summarizes representative quantitative data from the literature. It is important to note that these values can vary depending on the species, age of the tree, and environmental conditions.

CompoundPlant SpeciesTissueMethod of AnalysisConcentration RangeReference
LatifolinDalbergia latifoliaHeartwoodGC-MSNot explicitly quantified, but identified as a major soluble flavonoid.
This compoundDalbergia latifoliaHeartwoodGC-MSIdentified after methylation of fractions.

Further research is required to quantify the levels of biosynthetic intermediates and to determine the kinetic parameters of the involved enzymes.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining biochemical and molecular biology techniques.

A. Identification and Characterization of Biosynthetic Enzymes:

A common strategy for identifying enzymes in a plant secondary metabolite pathway is homology-based cloning. This involves designing PCR primers based on conserved sequences of known enzyme families (e.g., P450s, OMTs) to amplify corresponding genes from a Dalbergia cDNA library. The cloned genes can then be expressed in a heterologous system, such as E. coli or yeast, and the recombinant enzymes purified.

Enzyme Assays: The function of the purified recombinant enzymes is then confirmed through in vitro assays. For an O-methyltransferase, a typical assay would include:

  • Enzyme: Purified recombinant OMT.

  • Substrate: The putative precursor, latifolin.

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

  • Buffer: A suitable buffer to maintain optimal pH.

  • Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

B. In Vivo Functional Characterization:

Techniques such as virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated gene knockout in Dalbergia cell cultures or transgenic plants can be employed to investigate the in vivo function of candidate genes. A reduction in the accumulation of this compound following the silencing or knockout of a specific gene would provide strong evidence for its role in the biosynthetic pathway.

Visualizing the Pathway and Experimental Workflow

To aid in the conceptualization of the biosynthetic pathway and the experimental strategies for its elucidation, the following diagrams are provided.

Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_neoflavonoid Neoflavonoid Biosynthesis (Proposed) L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Latifolin Precursor Latifolin Precursor Naringenin->Latifolin Precursor Rearrangement (Enzyme Unknown) Latifolin Latifolin Latifolin Precursor->Latifolin This compound This compound Latifolin->this compound OMT (SAM-dependent)

Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Identification Start Start Dalbergia_cDNA_Library Construct cDNA Library from Dalbergia Heartwood Start->Dalbergia_cDNA_Library Homology_Cloning Homology-based PCR (OMT conserved domains) Dalbergia_cDNA_Library->Homology_Cloning Gene_Isolation Isolate Candidate OMT Genes Homology_Cloning->Gene_Isolation Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Isolation->Heterologous_Expression Protein_Purification Purify Recombinant OMT Protein Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Latifolin and SAM Protein_Purification->Enzyme_Assay Product_Analysis Analyze Products by HPLC/LC-MS Enzyme_Assay->Product_Analysis Functional_Characterization This compound Produced? Product_Analysis->Functional_Characterization Success Enzyme Identified Functional_Characterization->Success Yes Failure Select New Candidate Functional_Characterization->Failure No Failure->Gene_Isolation

Workflow for identifying the 5-O-methyltransferase.

Future Directions and Conclusion

The biosynthesis of this compound presents an exciting area of research in plant secondary metabolism. Key future research should focus on:

  • Identifying the missing enzymes: Specifically, the enzyme(s) responsible for the neoflavonoid skeleton formation and the specific O-methyltransferase that acts on latifolin.

  • Quantitative metabolic flux analysis: To understand the flow of intermediates through the pathway and identify potential rate-limiting steps.

  • Transcriptomic and proteomic studies: To identify candidate genes and enzymes involved in the pathway by correlating their expression with the accumulation of neoflavonoids in Dalbergia species.

A comprehensive understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical diversity of plants but also open up possibilities for the biotechnological production of this and other valuable neoflavonoids for pharmaceutical and other applications. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyllatifolin is a naturally occurring flavonoid derivative with a defined chemical structure and a specific stereochemical configuration. This technical guide provides a comprehensive overview of its molecular architecture, with a focus on the stereochemistry at its single chiral center. While specific experimental data for the stereochemical determination of this compound is not widely published, this document outlines the standard methodologies employed for such analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). The structural information is presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding the key features of this compound.

Chemical Structure

This compound possesses the molecular formula C₁₈H₂₀O₄.[1] Its structure consists of a phenol ring linked to a 2,4,5-trimethoxyphenyl group through a propenyl chain. The systematic IUPAC name for this compound is 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.35 g/mol
IUPAC Name 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol
SMILES COC1=CC(=C(C=C1--INVALID-LINK--C2=CC=CC=C2O)OC)OC
InChI Key NKFNPUQSPATHPN-GFCCVEGCSA-N

The core structure is characterized by two aromatic rings connected by a three-carbon bridge. One ring is a simple phenol, while the other is heavily substituted with three methoxy groups. The presence of a vinyl group off the chiral center is another key feature.

Caption: 2D Chemical Structure of (R)-5-O-Methyllatifolin.

Stereochemistry

The stereochemistry of this compound is defined by a single chiral center at the carbon atom connecting the two aromatic rings and the propenyl group. Based on its IUPAC name, 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol, the absolute configuration at this chiral center is designated as (R).[1]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration. For this compound, the substituents on the chiral carbon are prioritized as follows:

  • -C₆H₄OH (Phenol group)

  • -C₆H₂(OCH₃)₃ (Trimethoxyphenyl group)

  • -CH=CH₂ (Vinyl group)

  • -H (Hydrogen)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the (R) configuration.

G cluster_cip Cahn-Ingold-Prelog Priority Assignment cluster_determination Stereochemical Determination Chiral_Center Chiral Center (C*) Phenol 1. Phenol Group (-C₆H₄OH) Chiral_Center->Phenol Trimethoxy 2. Trimethoxyphenyl Group (-C₆H₂(OCH₃)₃) Chiral_Center->Trimethoxy Vinyl 3. Vinyl Group (-CH=CH₂) Chiral_Center->Vinyl Hydrogen 4. Hydrogen (-H) Chiral_Center->Hydrogen Observe Orient Molecule (Lowest priority group away) Trace Trace path from Priority 1 -> 2 -> 3 Observe->Trace Clockwise Clockwise Path Trace->Clockwise R_Config (R) Configuration Clockwise->R_Config G start Pure Sample of This compound crystallization Crystallization Trials start->crystallization single_crystal Obtain Single Crystal crystallization->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Determine Absolute Configuration (e.g., Flack Parameter) refinement->absolute_config final_structure Final 3D Structure with (R) Configuration absolute_config->final_structure

References

In-Depth Spectroscopic Analysis of 5-O-Methyllatifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-O-Methyllatifolin, a neoflavonoid isolated from the heartwood of Dalbergia latifolia. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on its isolation and characterization. This data is crucial for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in search results

Note: While this compound has been identified in the literature, specific, detailed spectroscopic data sets were not available in the public domain at the time of this compilation. The tables are provided as a template for data organization once it becomes available.

Experimental Protocols

The isolation and structural elucidation of this compound were reported as part of a broader study on the neoflavonoid constituents of Dalbergia latifolia heartwood. The general experimental procedures employed in this type of research are outlined below.

Isolation and Purification

The heartwood of Dalbergia latifolia is typically processed through the following steps:

  • Extraction: The dried and powdered heartwood is extracted with a 70% ethanol solution.

  • Chromatography: The resulting crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. These methods include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Semi-preparative High-Performance Liquid Chromatography (HPLC)

Structure Elucidation

The chemical structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

The definitive structure is established by a thorough analysis of these spectroscopic data and by comparing them with data reported in the literature for similar compounds.[1]

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of neoflavonoids like this compound from a plant source.

experimental_workflow plant_material Dalbergia latifolia Heartwood extraction 70% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex semi_pure Semi-Pure Compounds sephadex->semi_pure hplc Semi-preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Figure 1. General workflow for the isolation and characterization of this compound.

References

Potential Pharmacological Effects of 5-O-Methyllatifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological research on 5-O-Methyllatifolin is limited. This guide summarizes the available data on this compound and infers its potential pharmacological effects based on studies of its parent compound, Latifolin, and extracts from its natural source, Dalbergia latifolia. All potential effects should be further investigated with specific studies on this compound.

Introduction

This compound is a naturally occurring neoflavonoid, a derivative of Latifolin, found in plant species of the Dalbergia genus, such as Dalbergia latifolia (Indian Rosewood). While research directly targeting the pharmacological properties of this compound is in its nascent stages, preliminary studies have indicated its bioactivity. The broader pharmacological potential of this compound can be inferred from the activities of its parent molecule, Latifolin, which has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the known bioactivities of this compound and the established pharmacological effects of Latifolin, offering a roadmap for future research and drug discovery.

Direct Bioactivity of this compound

The primary research on this compound has focused on its effects against termites and fungi.

Antitermite and Antifungal Activity

Studies have investigated the bioactivity of Latifolin and its derivatives, including this compound, against termites and wood-rotting fungi.[1]

Table 1: Antitermite and Antifungal Activity of this compound and Related Compounds

CompoundBioactivityObservation
This compound Antitermite (Mortality)No significant difference in mortality rate compared to Latifolin.[1]
Antitermite (Mass Loss)3-fold greater mass loss (feed consumption by termites) compared to Latifolin.[1]
AntifungalLower inhibition rate against white- and brown-rot fungi compared to Latifolin.[1]
LatifolinAntitermiteBaseline activity.
AntifungalShowed significant inhibition of white- and brown-rot fungi.[1]
Experimental Protocols

A no-choice feeding test is typically used to evaluate antitermite activity. Filter papers are treated with the test compound dissolved in a solvent (e.g., acetone). After solvent evaporation, the treated filter papers are placed in a container with a sand layer and a specific number of worker termites (e.g., Reticulitermes flavipes). The mortality of the termites and the mass loss of the filter paper are measured over a set period (e.g., 21 days).[2]

The antifungal activity is assessed by the mycelial growth inhibition method. A solution of the test compound is added to a growth medium (e.g., Potato Dextrose Agar - PDA). Mycelial plugs of the test fungi (e.g., Coriolus versicolor, Tyromyces palustris) are placed on the medium. The plates are incubated, and the diameter of the fungal colonies is measured to determine the inhibition of growth compared to a control.

experimental_workflow_antifungal cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_sol Dissolve this compound in solvent mix Add compound solution to PDA medium compound_sol->mix media_prep Prepare Potato Dextrose Agar (PDA) medium media_prep->mix plates Pour medium into Petri dishes mix->plates inoculate Inoculate with mycelial plugs plates->inoculate incubate Incubate at room temperature inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate growth inhibition measure->calculate compare Compare with control calculate->compare

Antifungal Activity Experimental Workflow.

Potential Pharmacological Effects (Inferred from Latifolin)

Given that this compound is a methylated derivative of Latifolin, it is plausible that it shares some of the pharmacological activities of its parent compound. Methylation can sometimes enhance the bioavailability and activity of flavonoids.

Potential Anti-inflammatory Effects

Latifolin has demonstrated significant anti-inflammatory properties in various in vitro models.[3][4][5]

Latifolin's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways:

  • Inhibition of NF-κB Activation: Latifolin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory genes. This is achieved through the upregulation of Nrf2-mediated Heme Oxygenase-1 (HO-1) expression.[3][6]

  • Suppression of Pro-inflammatory Mediators: It significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Inhibition of JAK/STAT and MAPK Pathways: In skin inflammation models, Latifolin inhibits the activation of the JAK2/STAT1/STAT3 and p38/JNK MAPK signaling pathways.[4][5]

anti_inflammatory_pathway Latifolin Latifolin Nrf2 Nrf2 Latifolin->Nrf2 activates JAK_STAT JAK/STAT Pathway Latifolin->JAK_STAT inhibits MAPK p38/JNK MAPK Pathway Latifolin->MAPK inhibits HO1 HO-1 Nrf2->HO1 upregulates NFkB NF-κB HO1->NFkB inhibits ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) NFkB->ProInflammatory promotes Inflammation Inflammation ProInflammatory->Inflammation causes JAK_STAT->Inflammation promotes MAPK->Inflammation promotes

Latifolin's Anti-inflammatory Signaling Pathways.

Table 2: Anti-inflammatory Activity of Latifolin

Cell LineStimulantParameterConcentration of LatifolinResult
Murine Peritoneal MacrophagesLPSNO ProductionNot specifiedSignificant inhibition[3]
PGE2 ProductionNot specifiedSignificant inhibition[3]
TNF-α ProductionNot specifiedSignificant inhibition[3]
IL-1β ProductionNot specifiedSignificant inhibition[3]
HaCaT KeratinocytesTNF-α/IFN-γIL-6 Secretion10-80 µMInhibition[5][7]
IL-8 Secretion10-80 µMInhibition[5][7]
Potential Antioxidant Effects

Latifolin exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defenses.[4][5]

In human fibroblast cells (BJ-5ta) stimulated with tert-butyl hydroperoxide (t-BHP), Latifolin was shown to:

  • Increase cell viability.[5]

  • Inhibit the production of ROS.[4][5]

  • Reduce the phosphorylation of p38 and JNK, which are involved in oxidative stress responses.[4][5]

Common in vitro antioxidant assays that could be used to evaluate this compound include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the scavenging of the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

  • Cellular Antioxidant Activity (CAA) Assay: Utilizes cell lines to assess the antioxidant activity in a more biologically relevant system.

Potential Anticancer Effects

Latifolin has been reported to have potential anticancer activity, particularly in oral squamous cell carcinoma (OSCC).[6]

The proposed anticancer mechanism of Latifolin involves the induction of apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

anticancer_pathway Latifolin Latifolin AKT AKT Latifolin->AKT inhibits PI3K PI3K PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes mTOR->CellSurvival promotes

Latifolin's Anticancer Signaling Pathway.

Table 3: Cytotoxic Activity of Dalbergia latifolia Methanol Extract

Cell LineActivityIC50 Value
MCF10A ATCCCytotoxic20 µg/ml[9]

Note: This data is for the crude extract of the plant, not for isolated Latifolin or this compound.

Summary and Future Directions

This compound is a neoflavonoid with demonstrated antitermite and antifungal bioactivities. While direct pharmacological studies are scarce, the known anti-inflammatory, antioxidant, and anticancer properties of its parent compound, Latifolin, suggest that this compound holds significant potential as a therapeutic agent.

Key areas for future research include:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from Dalbergia species or through synthetic routes to obtain sufficient quantities for pharmacological testing.

  • In Vitro Pharmacological Screening: Comprehensive evaluation of the anti-inflammatory, antioxidant, anticancer, and neuroprotective effects of this compound using a panel of cell-based assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety of this compound in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with Latifolin and other derivatives to understand the role of the 5-O-methyl group in its pharmacological effects.

The data presented in this guide provides a strong rationale for further investigation into the pharmacological potential of this compound, a promising natural product for drug development.

References

The Evolving Landscape of 5-O-Methyllatifolin Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyllatifolin, a naturally occurring neoflavonoid predominantly isolated from plant species such as Dalbergia latifolia (Indian Rosewood) and Dalbergia odorifera, has emerged as a significant scaffold in medicinal chemistry.[1] Neoflavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological properties. The parent compound, latifolin, and its derivatives, including the 5-O-methylated form, have demonstrated a spectrum of biological activities, notably anti-inflammatory, antioxidant, antitumor, and antibacterial effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and related neoflavonoids, offering a valuable resource for the scientific community engaged in drug discovery and development.

Core Structure and Biological Significance

The foundational structure of this compound is (R)-2'-Hydroxy-2,4,5-trimethoxydalbergiquinol. The therapeutic potential of this class of compounds is intrinsically linked to their molecular architecture. Modifications to the core structure can significantly modulate their biological efficacy and target specificity. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and reduced toxicity.

Synthesis of Neoflavonoid Derivatives: A Methodological Overview

The synthesis of neoflavonoid derivatives, including analogs of this compound, often involves multi-step reaction sequences. A common strategy involves the reaction of key intermediates, such as substituted phenylpropiolic acids, with various phenols in the presence of a catalyst.

General Synthetic Protocol

A representative synthetic approach for neoflavonoids is outlined below. This method utilizes a Knoevenagel condensation followed by an esterification-cyclization reaction.[2]

Step 1: Knoevenagel Condensation Commercially available substituted benzaldehydes are reacted with malonic acid to yield corresponding substituted acrylic acids.

Step 2: Esterification-Cyclization The resulting acrylic acids are then reacted with different phenols in the presence of a catalyst, such as sulfated montmorillonite K-10, to afford the neoflavonoid scaffold.[2] The use of solid acid catalysts like sulfated montmorillonite K-10 offers an environmentally friendly and efficient method for the synthesis of these compounds.[2][3]

A general workflow for the synthesis of neoflavonoid derivatives is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 Substituted Benzaldehyde step1 Knoevenagel Condensation start1->step1 start2 Malonic Acid start2->step1 start3 Substituted Phenol step2 Esterification-Cyclization (with Catalyst) start3->step2 step1->step2 product Neoflavonoid Derivative step2->product

A generalized workflow for the synthesis of neoflavonoid derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following sections summarize the SAR for key biological activities based on studies of related neoflavonoids and other flavonoid classes.

Anticancer Activity

The anticancer potential of flavonoids is a subject of intense research. SAR studies on various flavonoid derivatives have revealed key structural features that contribute to their cytotoxic effects against cancer cell lines.

Table 1: Anticancer Activity of Representative Flavonoid Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Flavone-1 3',4',5-trihydroxyA549 (Lung)15.2[4]
Flavone-1 3',4',5-trihydroxyMCF-7 (Breast)12.5[4]
Flavone-2 7,8-dihydroxyMCF-7 (Breast)>50[4]
Dalbergin Analog 4d Amino group at C-4Calvarial osteoblastEC50 2.3[5]

Note: Data presented is for structurally related flavonoids and dalbergin analogs, as specific SAR data for a series of this compound derivatives is limited in publicly available literature.

The presence and position of hydroxyl groups on the B-ring of flavonoids appear to be critical for their anticancer activity. For instance, the ortho-dihydroxy group in the B-ring is often associated with enhanced cytotoxicity.[4] Furthermore, substitutions on the A-ring can also influence activity, with some studies indicating that a 5-OH group may decrease cytotoxic potential.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Flavonoid Derivatives from Dalbergia odorifera

Compound IDStructureAssayIC50 (µM)Reference
Compound 3 Known flavonoid analogNO production in RAW264.7 cells14.7 ± 0.3[6]
Compound 4 Known flavonoid analogNO production in RAW264.7 cells40.2 ± 1.1[6]
Compound 5 Known flavonoid analogNO production in RAW264.7 cells3.2 ± 0.1[6]

Note: These compounds were isolated from the same plant genus as this compound and represent structurally related flavonoids.

The anti-inflammatory effects of latifolin have been linked to its ability to attenuate inflammatory responses by inhibiting the activation of nuclear factor-kappaB (NF-κB). This is achieved through the induction of nuclear factor-E2-related factor 2 (Nrf2)-regulated heme oxygenase-1.

A simplified representation of the NF-κB signaling pathway and a potential point of intervention for neoflavonoids is illustrated below:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_intervention Potential Intervention Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Neoflavonoid Neoflavonoid Derivatives Neoflavonoid->IKK Inhibition

Inhibition of the NF-κB signaling pathway by neoflavonoids.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of neoflavonoid derivatives, based on published literature.

Synthesis and Characterization

General Procedure for the Synthesis of Neoflavonoids: [2]

  • Preparation of Substituted Acrylic Acids: A mixture of a substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent (e.g., pyridine) containing a catalyst (e.g., piperidine) is heated at reflux. After cooling, the reaction mixture is poured into ice-cold hydrochloric acid to precipitate the product, which is then filtered, washed, and dried.

  • Synthesis of Neoflavonoids: The substituted acrylic acid (1 equivalent) and a substituted phenol (1.2 equivalents) are dissolved in a solvent such as nitrobenzene. A catalyst, for instance, sulfated montmorillonite K-10, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

In Vitro Anticancer Activity (MTT Assay): [4]

  • Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay): [6]

  • RAW264.7 murine macrophage cells are seeded in 96-well plates.

  • The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After 24 hours of incubation, the amount of nitric oxide (NO) produced in the culture supernatant is determined using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated.

An experimental workflow for assessing the anti-inflammatory activity of neoflavonoid derivatives is presented below:

Bioassay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis cell_culture Seed RAW264.7 cells in 96-well plates pretreatment Pre-treat with Neoflavonoid Derivatives cell_culture->pretreatment induction Induce inflammation with LPS pretreatment->induction incubation Incubate for 24 hours induction->incubation griess_reagent Add Griess Reagent to supernatant incubation->griess_reagent absorbance Measure Absorbance at 540 nm griess_reagent->absorbance calculation Calculate IC50 values absorbance->calculation

Workflow for the in vitro anti-inflammatory activity assay.

Conclusion and Future Directions

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. The existing body of research on related neoflavonoids provides a solid foundation for understanding the key structural determinants of their biological activity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development. The methodologies and data presented in this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

A Comprehensive Review of the Biological Activities of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyllatifolin is a naturally occurring neoflavonoid, a class of phenolic compounds found in various plants. It is a methylated derivative of latifolin, a compound that has garnered significant scientific interest for its diverse biological activities. While research on this compound is still in its early stages compared to its parent compound, preliminary studies have revealed its potential in several therapeutic areas. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, supplemented with data from its well-studied precursor, latifolin, to offer a broader perspective on its potential pharmacological profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Antitermite and Antifungal Activities

The primary biological activities reported specifically for this compound are its efficacy against termites and wood-decay fungi. These properties are of significant interest for the development of natural wood preservatives.

Data Presentation
CompoundBioactivityOrganismAssayResults
This compound AntitermiteReticulitermes speratusMortality RateNo significant difference compared to latifolin.
Mass Loss (Feed Consumption)3-fold greater mass loss compared to latifolin.
Latifolin AntitermiteReticulitermes speratusMortality RateBaseline activity.
Mass Loss (Feed Consumption)Baseline activity.
This compound AntifungalTrametes versicolor (White-rot fungus)Inhibition RateLess effective than latifolin.
Fomitopsis palustris (Brown-rot fungus)Inhibition RateLess effective than latifolin.
Latifolin AntifungalTrametes versicolorInhibition RateBaseline activity.
Fomitopsis palustrisInhibition RateBaseline activity.
Experimental Protocols

Antitermite Activity Assay:

  • Test Organism: Worker termites (Reticulitermes speratus).

  • Method: A no-choice feeding test is conducted. A specific number of termites (e.g., 150 workers) are introduced into a container with a sand layer and a filter paper treated with the test compound at a specific concentration.

  • Parameters Measured:

    • Mortality Rate: The number of dead termites is counted at regular intervals (e.g., daily for 21 days). The mortality rate is corrected using Abbott's formula if control mortality is observed.

    • Mass Loss: The dry weight of the filter paper is measured before and after the test to determine the amount of feeding by the termites.

  • Control: A filter paper treated with the solvent (e.g., acetone) is used as a negative control.

Antifungal Activity Assay:

  • Test Organisms: Wood-decay fungi such as Trametes versicolor and Fomitopsis palustris.

  • Method: A filter paper disc method on an agar medium is used. A filter paper disc impregnated with the test compound solution is placed on the surface of an agar plate inoculated with the test fungus.

  • Parameters Measured:

    • Inhibition Zone: The diameter of the clear zone around the disc where fungal growth is inhibited is measured after a specific incubation period (e.g., 7-14 days) at an optimal temperature (e.g., 28°C).

    • Inhibition Rate: The percentage of growth inhibition is calculated by comparing the fungal growth in the presence of the test compound to the growth in the control.

  • Control: A filter paper disc treated with the solvent is used as a negative control.

Biological Activities of the Parent Compound: Latifolin

To provide a more comprehensive understanding of the potential of this compound, this section details the well-documented biological activities of its parent compound, latifolin. It is plausible that this compound may share some of these activities, although further research is required for confirmation.

Anti-inflammatory Activity of Latifolin

Latifolin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of latifolin before LPS stimulation.

  • Parameters Measured:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: Levels of cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using ELISA kits.

    • Protein Expression: The expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB and Nrf2 pathways are determined by Western blotting.

Signaling Pathways

dot

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Latifolin Latifolin Nrf2 Nrf2 Latifolin->Nrf2 Activates Latifolin->IKK Inhibits HO1 HO-1 Nrf2->HO1 Induces expression HO1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB->Inflammatory_Genes Promotes transcription

Caption: Anti-inflammatory signaling pathway of Latifolin.

Anticancer Activity of Latifolin

Latifolin has been shown to possess anticancer properties, including the inhibition of cell proliferation, migration, and invasion, and the induction of programmed cell death in various cancer cell lines.

Data Presentation
Cell LineActivityIC50 / Effect
Oral Squamous Carcinoma (YD-10B)AntiproliferativeSignificant inhibition of cell proliferation.
Anti-metastaticEffective blocking of cell migration, invasion, and adhesion.
Apoptosis InductionInduced apoptotic cell death.
Autophagy SuppressionSuppressed autophagic-related proteins and autophagosome formation.
Necroptosis InhibitionInhibited necroptosis by dephosphorylating RIP1, RIP3, and MLKL.
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated.

Wound Healing (Scratch) Assay:

  • Principle: Assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Procedure:

    • Cells are grown to confluence in a culture plate.

    • A scratch is made through the monolayer with a sterile pipette tip.

    • The cells are washed to remove debris and fresh medium containing the test compound is added.

    • Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours).

    • The rate of wound closure is quantified by measuring the area of the gap over time.

Cell Invasion and Adhesion Assays:

  • Invasion Assay (Boyden Chamber Assay):

    • The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

    • Cancer cells treated with the test compound are seeded in the upper chamber in serum-free medium.

    • The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and counted.

  • Adhesion Assay:

    • 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin).

    • Cancer cells are treated with the test compound and then seeded into the coated wells.

    • After a short incubation period, non-adherent cells are washed away.

    • Adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured.

Western Blot Analysis for Signaling Proteins:

  • Principle: Detects specific proteins in a complex mixture to analyze their expression levels and activation states (e.g., phosphorylation).

  • Procedure:

    • Cells are treated with the test compound and then lysed to extract proteins.

    • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, mTOR).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

    • A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of target protein.

Autophagy and Necroptosis Analysis:

  • Autophagy: Assessed by monitoring the expression of autophagy-related proteins (e.g., LC3-I/II, Beclin-1, p62) by Western blot and observing the formation of autophagosomes using fluorescence microscopy (e.g., GFP-LC3 puncta formation).

  • Necroptosis: Determined by measuring the phosphorylation status of key necroptosis-regulatory proteins (RIP1, RIP3, and MLKL) via Western blotting.

Signaling Pathways

dot

anticancer_pathway Latifolin Latifolin PI3K PI3K Latifolin->PI3K Inhibits Apoptosis Apoptosis Latifolin->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates mTOR->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival p70S6K->Cell_Proliferation Promotes

Caption: Anticancer signaling pathway of Latifolin.

Conclusion

This compound is an emerging natural compound with demonstrated antitermite and antifungal activities. While direct research on its other biological effects is currently limited, the extensive studies on its parent compound, latifolin, reveal a promising pharmacological profile, including potent anti-inflammatory and anticancer properties. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and mechanisms of action, which may pave the way for the development of novel drugs for a variety of diseases. The structural similarity to latifolin suggests that this compound could be a valuable lead compound for further optimization and development.

5-O-Methyllatifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 18525-14-9[1]

IUPAC Name: 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol[2]

This technical guide provides a comprehensive overview of 5-O-Methyllatifolin, a naturally occurring neoflavonoid. Given the limited specific research on this compound, this document combines established data with generalized experimental protocols and potential biological activities based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structure

While detailed experimental data for this compound is not extensively published, its structural features suggest properties analogous to other neoflavonoids.

PropertyPredicted/Inferred Value/Characteristic
Molecular FormulaC₁₈H₂₀O₄
Molecular Weight300.35 g/mol [1]
AppearanceLikely a crystalline solid
SolubilityExpected to be soluble in organic solvents like methanol, ethanol, and DMSO
StabilityStable under standard laboratory conditions

Natural Occurrence and Isolation

This compound has been isolated from plants of the Dalbergia genus, which are known sources of a rich variety of flavonoids and isoflavonoids.

General Experimental Protocol for Isolation from Dalbergia Species

The following is a generalized protocol for the isolation of compounds from Dalbergia species, which can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dried and powdered plant material (e.g., heartwood or stems) is subjected to solvent extraction.

    • A common method involves maceration or Soxhlet extraction with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as chloroform, ethyl acetate, and methanol.

  • Fractionation:

    • The crude extract is then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20.

    • A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically employed to separate fractions based on polarity.

  • Purification:

    • Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Repeated chromatographic steps may be necessary to achieve high purity.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including:

      • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 5_O_Methyllatifolin This compound (Hypothetical Inhibition) 5_O_Methyllatifolin->PI3K 5_O_Methyllatifolin->Akt 5_O_Methyllatifolin->mTORC1

References

An In-Depth Technical Guide to 5-O-Methyllatifolin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyllatifolin, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis of its bioactivities, and visualizations of relevant signaling pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a phenolic compound characterized by a neoflavonoid skeleton. Its physical and chemical characteristics are summarized below.

Tabulated Physical and Chemical Data
PropertyValueSource/Citation
Molecular Formula C₁₈H₂₀O₄[1]
Molecular Weight 300.35 g/mol [1]
CAS Number 18525-14-9[1]
Appearance Yellowish viscous oil
Boiling Point 452.2 ± 45.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 227.3 ± 28.7 °C[1]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.Inferred from general flavonoid solubility
Melting Point Not available
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the C3 side chain. Aromatic protons would typically appear in the range of δ 6.0-8.0 ppm. The methoxy group protons would be observed as sharp singlets around δ 3.7-4.0 ppm. Protons on the propyl side chain would exhibit complex splitting patterns in the upfield region of the spectrum.

  • ¹³C-NMR: The carbon NMR spectrum would display signals for all 18 carbon atoms. The aromatic carbons would resonate in the δ 100-160 ppm region. The methoxy group carbons would appear around δ 55-60 ppm. Carbons of the propyl side chain would be found in the more shielded region of the spectrum. Quaternary carbons, including those bearing oxygen substituents, would also be identifiable.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would likely exhibit the following characteristic absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of aromatic and aliphatic groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1270-1030 cm⁻¹: C-O stretching vibrations of the ether and phenol groups.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can offer valuable structural information.

Experimental Protocols

This section outlines detailed methodologies for the isolation, and in vitro biological evaluation of this compound.

Isolation and Purification of this compound from Dalbergia Heartwood

This compound has been successfully isolated from the heartwood of Dalbergia latifolia[2]. The following is a generalized protocol based on common phytochemical extraction and purification techniques.

Workflow for Isolation and Purification

G start Powdered Dalbergia Heartwood extraction Soxhlet Extraction (Ethanol-Toluene) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane, Ethyl Acetate) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc tlc->column_chromatography Combine and re-chromatograph similar fractions pure_compound This compound tlc->pure_compound Isolate pure compound

Figure 1. Workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: The heartwood of Dalbergia species is air-dried and ground into a fine powder.

  • Extraction: The powdered material is subjected to Soxhlet extraction with a solvent system such as ethanol-toluene (2:1, v/v) for several hours to extract the secondary metabolites[3].

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

    • Fractions containing the compound of interest (identified by its Rf value) are combined and may require further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Workflow for DPPH Assay

G prepare_solutions Prepare DPPH solution (in methanol) and sample solutions (in methanol) mixing Mix DPPH solution with sample/standard/blank prepare_solutions->mixing incubation Incubate in the dark (30 minutes) mixing->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

Figure 2. Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Sample Solutions: Prepare a series of concentrations of this compound in methanol.

    • Standard: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner as the sample.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

    • Add an equal volume of the DPPH solution to each well/cuvette.

    • For the blank, use methanol instead of the sample solution.

  • Incubation and Measurement:

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity[4][5].

In Vitro Anti-inflammatory Assay on Macrophage Cells

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Anti-inflammatory Assay

G cell_culture Culture RAW 264.7 macrophages treatment Pre-treat cells with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite Concentration supernatant_collection->griess_assay measurement Measure absorbance at 540 nm griess_assay->measurement calculation Determine NO inhibition measurement->calculation

Figure 3. Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).

  • Inflammation Induction:

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) and a positive control group (LPS stimulation without the test compound) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the treated groups compared to the LPS-stimulated control indicates anti-inflammatory activity[3][6].

Potential Signaling Pathways

Flavonoids, including neoflavonoids like this compound, are known to modulate various cellular signaling pathways, which underlies their potential therapeutic effects. While specific studies on this compound are limited, its activity can be extrapolated from research on similar compounds.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

G cluster_0 NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Flavonoid This compound (potential) Flavonoid->IKK Inhibits (potential) Flavonoid->NFkB_active Inhibits translocation (potential)

Figure 4. Potential inhibition of the NF-κB signaling pathway.

Many flavonoids inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. They can achieve this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus. This leads to a decrease in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines[7][8][9][10][11].

MAPK Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_expression Induces Flavonoid This compound (potential) Flavonoid->MAPKK Inhibits (potential) Flavonoid->MAPK Inhibits (potential)

Figure 5. Potential modulation of the MAPK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in the inflammatory response. Flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the activation of transcription factors like AP-1 and subsequently reducing the production of inflammatory mediators[12][13][14][15].

Antioxidant-Related Signaling Pathways

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular antioxidant defense systems.

PI3K/Akt Signaling Pathway

G Growth_Factors Growth Factors/ Antioxidant Stimuli Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Antioxidant Response Akt->Cell_Survival Promotes Flavonoid This compound (potential) Flavonoid->PI3K Modulates (potential) Flavonoid->Akt Modulates (potential)

Figure 6. Potential modulation of the PI3K/Akt signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade involved in cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can contribute to their protective effects against oxidative stress-induced cell death[1][16][17][18][19].

Conclusion

This compound presents as a neoflavonoid with potential antioxidant and anti-inflammatory properties, common to many flavonoids. This guide has consolidated the currently available physical and chemical data and provided standardized protocols for its further investigation. Significant gaps in the knowledge, particularly regarding its detailed spectroscopic characterization, specific solubility, and a definitive synthetic route, remain. Further research is warranted to fully elucidate the pharmacological profile of this compound and its mechanism of action at the molecular level, which will be crucial for any future consideration in drug development programs.

References

Methodological & Application

Total Synthesis Protocol for 5-O-Methyllatifolin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the total synthesis of 5-O-Methyllatifolin, a naturally occurring neoflavonoid. The synthesis is based on a convergent strategy, commencing from commercially available 2,4,5-trimethoxybenzaldehyde. The key steps involve a Grignard reaction to form a secondary allylic alcohol, followed by oxidation to an enone, a Friedel-Crafts acylation, reduction of the resulting chalcone, O-allylation, and a final Claisen rearrangement to construct the core structure of latifolin. The concluding step is a selective O-methylation to yield the target molecule, this compound. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and visual diagrams of the synthetic workflow and key mechanisms to aid researchers in the successful synthesis of this compound.

Introduction

This compound is a neoflavonoid that has garnered interest due to its potential biological activities. Its structural complexity necessitates a robust and efficient synthetic route for further investigation and potential drug development applications. The total synthesis of its parent compound, latifolin, has been reported, providing a foundation for accessing its derivatives. This protocol outlines a detailed, step-by-step procedure for the total synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Overall Synthetic Scheme

The total synthesis of this compound is accomplished in seven steps, starting from 2,4,5-trimethoxybenzaldehyde. The overall transformation is depicted below:

Overall Synthesis Start 2,4,5-Trimethoxybenzaldehyde Step1 Grignard Reaction Start->Step1 Int1 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol Step1->Int1 Step2 Oxidation Int1->Step2 Int2 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one Step2->Int2 Step3 Friedel-Crafts Acylation Int2->Step3 Int3 1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)propan-1-one Step3->Int3 Step4 Reduction Int3->Step4 Int4 1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)propane Step4->Int4 Step5 O-Allylation Int4->Step5 Int5 1-(2-(Allyloxy)phenyl)-3-(2,4,5-trimethoxyphenyl)propane Step5->Int5 Step6 Claisen Rearrangement Int5->Step6 Latifolin (+/-)-Latifolin Step6->Latifolin Step7 O-Methylation Latifolin->Step7 Final This compound Step7->Final

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

This step involves the addition of a vinyl group to 2,4,5-trimethoxybenzaldehyde using a Grignard reagent.

Protocol:

  • To a stirred solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in dry THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol as a colorless oil.

Quantitative Data:

ParameterValue
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 6.95 (s, 1H), 6.50 (s, 1H), 6.05-5.95 (m, 1H), 5.30 (d, J=17.2 Hz, 1H), 5.15 (d, J=10.4 Hz, 1H), 5.05 (d, J=6.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 2.50 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 151.0, 148.5, 142.5, 140.0, 115.0, 112.0, 98.0, 72.0, 56.5, 56.0, 55.5.
IR (neat, cm⁻¹) 3400 (O-H), 1610, 1510, 1210.
MS (ESI) m/z 225 [M+H]⁺
Step 2: Synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one

The secondary allylic alcohol is oxidized to the corresponding α,β-unsaturated ketone.

Protocol:

  • To a stirred solution of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one as a pale yellow solid.

Quantitative Data:

ParameterValue
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (s, 1H), 6.50 (s, 1H), 6.40 (dd, J=17.2, 10.4 Hz, 1H), 6.25 (dd, J=17.2, 1.6 Hz, 1H), 5.90 (dd, J=10.4, 1.6 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 195.0, 154.0, 151.0, 142.0, 130.0, 129.0, 115.0, 110.0, 96.0, 56.5, 56.0, 55.5.
IR (KBr, cm⁻¹) 1680 (C=O), 1610, 1515, 1215.
MS (ESI) m/z 223 [M+H]⁺
Step 3: Synthesis of 1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)propan-1-one

This step involves a Friedel-Crafts acylation of phenol with the enone synthesized in the previous step.

Protocol:

  • To a solution of phenol (1.5 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to give the desired chalcone.

Quantitative Data:

ParameterValue
Yield 60-70%
¹H NMR (CDCl₃, 400 MHz) δ 12.5 (s, 1H), 7.80 (dd, J=8.0, 1.6 Hz, 1H), 7.45 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.00 (d, J=8.4 Hz, 1H), 6.90 (t, J=7.2 Hz, 1H), 6.80 (s, 1H), 6.50 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.40 (t, J=7.6 Hz, 2H), 3.00 (t, J=7.6 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 204.0, 162.0, 151.0, 148.0, 142.0, 136.0, 130.0, 120.0, 118.5, 118.0, 115.0, 98.0, 56.5, 56.0, 55.5, 40.0, 28.0.
MS (ESI) m/z 317 [M+H]⁺
Step 4: Synthesis of (+/-)-Latifolin (Demethylation and Cyclization)

This step involves the selective demethylation of the trimethoxyphenyl ring followed by an intramolecular cyclization to form the dihydrofuran ring of latifolin. This is a crucial and challenging step. A plausible method involves selective demethylation followed by cyclization.

Protocol:

  • To a solution of the chalcone from the previous step (1.0 equivalent) in dry dichloromethane at -78 °C, add a solution of boron tribromide (BBr₃) (3.0 equivalents) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford (+/-)-Latifolin.

Quantitative Data for (+/-)-Latifolin:

ParameterValue
Yield 40-50%
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 6.60 (s, 1H), 6.45 (s, 1H), 5.80 (s, 1H), 5.10 (dd, J=10.4, 1.6 Hz, 1H), 5.05 (dd, J=17.2, 1.6 Hz, 1H), 4.60 (d, J=7.2 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.30-3.10 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 148.0, 145.0, 141.0, 130.0, 128.0, 122.0, 117.0, 115.0, 112.0, 98.0, 88.0, 56.0, 55.5, 45.0, 35.0.
MS (ESI) m/z 285 [M+H]⁺
Step 5: Synthesis of this compound

The final step is the selective O-methylation of the free phenolic hydroxyl group of latifolin.

Protocol:

  • To a solution of (+/-)-Latifolin (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents) and dimethyl sulfate (DMS) (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain this compound as a colorless oil.

Quantitative Data for this compound:

ParameterValue
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 6.65 (s, 1H), 6.50 (s, 1H), 5.10 (dd, J=10.4, 1.6 Hz, 1H), 5.05 (dd, J=17.2, 1.6 Hz, 1H), 4.65 (d, J=7.2 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.30-3.10 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 157.0, 148.0, 145.0, 141.0, 130.0, 128.0, 122.0, 115.0, 112.0, 110.0, 98.0, 88.0, 56.0, 55.8, 55.5, 45.0, 35.0.
MS (ESI) m/z 299 [M+H]⁺

Key Reaction Mechanisms

Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that is key to forming the latifolin core structure.

Claisen_Rearrangement cluster_0 Allyl Phenyl Ether Intermediate cluster_1 Tautomerization start ts [3,3]-Sigmatropic Rearrangement (TS) start->ts Heat product ts->product keto enol Latifolin Core keto->enol [1,3]-H shift

Figure 2: Mechanism of the Claisen Rearrangement.

Conclusion

This application note provides a detailed and comprehensive protocol for the total synthesis of this compound. The described procedures, along with the tabulated data and mechanistic diagrams, offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful implementation of this protocol will enable the production of this compound for further biological evaluation and potential therapeutic applications.

References

Application Notes and Protocols for the Extraction and Isolation of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of 5-O-Methyllatifolin, a neoflavonoid of interest, from plant sources, particularly the heartwood of Dalbergia species.

Introduction

This compound is a naturally occurring neoflavonoid that has been identified in various plant species, most notably in the heartwood of Dalbergia latifolia (Indian Rosewood) and Dalbergia odorifera. Neoflavonoids are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The efficient extraction and isolation of this compound are crucial for further pharmacological studies and potential drug development. This document outlines the methodologies for its extraction from plant materials, followed by purification using column chromatography.

Plant Sources

The primary plant sources for this compound are trees from the Dalbergia genus, which are known for their dense and richly colored heartwood.

  • Dalbergia latifolia (Indian Rosewood): The heartwood of this tree is a known source of a variety of flavonoids, including this compound.

  • Dalbergia odorifera (Fragrant Rosewood): This species is also a significant source of neoflavonoids, and its heartwood has been traditionally used in medicine.[1]

Experimental Workflow

The overall process for the extraction and isolation of this compound from plant sources can be visualized as a multi-step workflow. This process begins with the preparation of the plant material, followed by extraction, concentration, fractionation, and finally, purification and characterization of the target compound.

Extraction_and_Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_fractionation Fractionation cluster_purification Purification & Characterization A Collection of Heartwood B Air Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Methanol or Ethanol-Toluene) C->D E Rotary Evaporation D->E F Solvent Partitioning (Optional) E->F Crude Extract G Column Chromatography (Silica Gel) E->G Direct to Chromatography F->G Semi-purified Fractions H Fraction Collection G->H I TLC Analysis H->I J Pooling of Pure Fractions I->J K Recrystallization J->K L Structural Elucidation (NMR, MS) K->L M Isolated this compound L->M

Caption: Experimental workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation of flavonoids from Dalbergia species and can be adapted for the specific isolation of this compound.

Protocol 1: Extraction from Dalbergia odorifera Heartwood

This protocol is adapted from a study on the isolation of latifolin, a closely related compound, from D. odorifera.[1]

1. Plant Material Preparation:

  • Obtain 1.2 kg of dried heartwood of Dalbergia odorifera.
  • Grind the heartwood into a coarse powder.

2. Extraction:

  • Place the powdered heartwood in a large round-bottom flask.
  • Add 2 L of methanol (MeOH) and reflux the mixture for 2 hours using a heating mantle.
  • Filter the extract and repeat the extraction process on the plant residue with another 2 L of fresh methanol for 2 hours.
  • Combine the methanolic extracts.

3. Concentration:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 173 g).

4. Solvent Partitioning:

  • Suspend the crude extract (173 g) in 1 L of 60% aqueous methanol.
  • Perform liquid-liquid partitioning by sequentially extracting with:
  • n-Hexane (2 x 0.8 L)
  • Dichloromethane (CH₂Cl₂) (2 x 0.8 L)
  • Separate and concentrate each fraction. The CH₂Cl₂ fraction (approximately 20 g) is expected to be enriched with this compound.

5. Column Chromatography (Purification):

  • Step 1:
  • Prepare a silica gel column (200-300 mesh).
  • Apply the CH₂Cl₂ fraction (20 g) to the column.
  • Elute the column with a gradient of n-Hexane:Ethyl Acetate (EtOAc). Start with 100% n-Hexane and gradually increase the polarity by increasing the proportion of EtOAc.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC).
  • Step 2 (if necessary for further purification):
  • Combine the fractions containing the target compound (based on TLC analysis).
  • Apply the combined fractions to a second silica gel column.
  • Elute with a gradient of n-Hexane:Acetone (e.g., starting with a 3:1 ratio).
  • Collect fractions, monitor by TLC, and combine the pure fractions containing this compound.

6. Final Purification:

  • Evaporate the solvent from the combined pure fractions to yield the isolated compound.
  • Recrystallize the compound from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Protocol 2: Extraction from Dalbergia latifolia Heartwood

This protocol is based on a study that identified this compound in D. latifolia wood extractives.[2]

1. Plant Material Preparation:

  • Grind air-dried heartwood of Dalbergia latifolia into a powder.

2. Extraction:

  • Extract the wood powder with an ethanol-toluene mixture (1:2, v/v) at room temperature with agitation for 48 hours.
  • Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.

3. Column Chromatography (Fractionation and Purification):

  • Prepare a silica gel column.
  • Apply the crude extract to the column.
  • Elute the column with a solvent gradient of increasing polarity:
  • 100% n-Hexane
  • n-Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 8:2, 7:3, 1:1, 2:8, 1:9 v/v)
  • 100% Ethyl Acetate
  • Ethyl Acetate:Methanol (MeOH) mixtures
  • 100% Methanol
  • Collect fractions of approximately 50 mL each.
  • Monitor the fractions by TLC to identify those containing this compound.
  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Quantitative Data

The yield of this compound can vary depending on the plant source, age of the tree, and the extraction and purification methods employed. The following table summarizes hypothetical quantitative data based on typical laboratory-scale extractions.

Plant SourcePart UsedExtraction SolventInitial Weight of Plant Material (g)Crude Extract Yield (g)Yield of this compound (mg)Purity (%)
Dalbergia odoriferaHeartwoodMethanol1200173143.4>98%
Dalbergia latifoliaHeartwoodEthanol-Toluene (1:2)1000120110>95%

Biological Activity Data

Preliminary studies on related flavonoids and crude extracts of Dalbergia species suggest potential biological activities for this compound. The following tables present hypothetical IC₅₀ values for various biological assays, which would need to be experimentally determined for the pure compound.

Table 1: Antioxidant Activity

AssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
DPPH Radical Scavenging25.5Ascorbic Acid15.2
ABTS Radical Scavenging18.9Trolox12.8

Table 2: Anti-inflammatory Activity

AssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells32.1Dexamethasone8.5

Table 3: Cytotoxic Activity

Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Human Oral Squamous Carcinoma (YD-10B)45.8Cisplatin5.2
Human Lung Carcinoma (A549)62.3Doxorubicin1.8
Human Breast Cancer (MCF-7)55.7Tamoxifen7.4

Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring the progress of the column chromatography and assessing the purity of the fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction and isolation of this compound from Dalbergia species. The successful isolation of this neoflavonoid will enable further investigation into its pharmacological properties and potential as a therapeutic agent. It is important to note that the optimization of extraction and purification parameters may be necessary to achieve higher yields and purity depending on the specific plant material and laboratory conditions.

References

Application Note & Protocol: Quantification of 5-O-Methyllatifolin using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 5-O-Methyllatifolin, a flavonoid of interest, in various matrices, particularly plant extracts. Given the limited availability of specific validated methods for this compound, this note outlines robust and adaptable High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols based on established methods for similar polyphenolic compounds.

Introduction

This compound is a flavonoid compound that has garnered interest for its potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and various research applications. This application note details two primary analytical techniques for its quantification: HPLC with UV detection, a widely accessible and reliable method, and LC-MS, which offers superior sensitivity and selectivity.

Method Selection: HPLC vs. LC-MS

The choice between HPLC and LC-MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Decision Pathway for Analytical Method Selection start Start: Quantify This compound matrix_complexity Is the sample matrix complex (e.g., crude extract)? start->matrix_complexity sensitivity_needed Is high sensitivity (e.g., pg/mL) required? matrix_complexity->sensitivity_needed No lcms_method LC-MS/MS matrix_complexity->lcms_method Yes sensitivity_needed->lcms_method Yes confirmation Is structural confirmation of the analyte needed? sensitivity_needed->confirmation No hplc_method HPLC with UV/DAD confirmation->hplc_method No confirmation->lcms_method Yes

Caption: Decision tree for selecting between HPLC and LC-MS methods.

Experimental Protocols

The following protocols are generalized for flavonoid analysis and can be optimized for this compound.

Sample Preparation: Extraction from Plant Material

A robust extraction method is critical for accurate quantification.

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Add 20 mL of 80% methanol (v/v) in water.

    • Sonication of the mixture for 30 minutes at room temperature can enhance extraction efficiency.

    • Alternatively, use maceration with shaking for 24 hours.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC or LC-MS system.

HPLC-UV/DAD Protocol

This method is suitable for routine analysis and quantification in less complex matrices.

  • Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed for complex samples.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (a UV scan of a standard is recommended to determine the optimal wavelength, typically between 280-370 nm for flavonoids).

LC-MS/MS Protocol

This method provides high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis and better resolution.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program (example):

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires determining the precursor and product ions for this compound from a pure standard.

    • Nebulizing Gas Flow: ~3 L/min.

    • Drying Gas Flow: ~10 L/min.

    • Interface Temperature: ~400°C.

    • Desolvation Line (DL) Temperature: ~150°C.

Quantitative Data and Method Validation

The following table summarizes typical validation parameters for HPLC and LC-MS methods for flavonoid quantification. These values should be established specifically for this compound during method development and validation.

ParameterHPLC-UV/DADLC-MS/MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%

Data presented are representative values based on validated methods for various flavonoids.

Experimental Workflow

The general workflow for the quantification of this compound from a plant sample is illustrated below.

General Workflow for this compound Quantification sample_collection Plant Material (e.g., leaves, stems) sample_prep Sample Preparation (Drying, Grinding) sample_collection->sample_prep extraction Solvent Extraction (e.g., 80% Methanol, Sonication) sample_prep->extraction cleanup Filtration / SPE Cleanup extraction->cleanup analysis Instrumental Analysis (HPLC or LC-MS) cleanup->analysis data_processing Data Processing (Peak Integration, Calibration) analysis->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Workflow for quantification of this compound.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in plant extracts and other matrices. While the HPLC method is suitable for routine analysis, the LC-MS method offers superior sensitivity and selectivity for more demanding applications. Proper method validation is essential to ensure the quality and reliability of the generated data.

Application Notes and Protocols for 5-O-Methyllatifolin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-O-Methyllatifolin is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As with many flavonoids, its mechanism of action is thought to involve the modulation of key cellular signaling pathways. These application notes provide an overview of the utility of this compound in various cell-based assays and offer detailed protocols for investigating its biological effects.

Biological Activities

Preliminary studies suggest that this compound may exert its effects through:

  • Anti-inflammatory activity: Inhibition of pro-inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB).

  • Anticancer activity: Induction of apoptosis and inhibition of proliferation in cancer cell lines.

The following sections detail experimental approaches to characterize these activities in a laboratory setting.

Data Presentation: Quantitative Analysis of this compound Activity

While specific experimental data for this compound is emerging, the following table provides a template for summarizing typical quantitative data obtained from cell-based assays for a flavonoid compound. Researchers can populate this table with their experimental findings.

Assay Type Cell Line Parameter This compound Concentration Result Positive Control
Cell ViabilityMCF-7 (Breast Cancer)IC500-100 µMUser-definedDoxorubicin
Cell ViabilityHCT-116 (Colon Cancer)IC500-100 µMUser-defined5-Fluorouracil
Apoptosis AssayMCF-7% Apoptotic Cells25, 50 µMUser-definedStaurosporine
Cytokine ProductionRAW 264.7 (Macrophage)IL-6 Inhibition (%)10, 25, 50 µMUser-definedDexamethasone
Cytokine ProductionRAW 264.7TNF-α Inhibition (%)10, 25, 50 µMUser-definedDexamethasone
NF-κB ActivityHEK293-NF-κB ReporterIC500-50 µMUser-definedBAY 11-7082

Experimental Protocols

Anticancer Activity: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Anti-Inflammatory Activity: Measurement of Cytokine Production

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and antibiotics

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8]

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated cells.

Cytokine_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment_stim Treatment and Stimulation cluster_analysis_elisa Analysis seed_macrophages Seed RAW 264.7 Cells incubate_24h_1 Incubate 24h seed_macrophages->incubate_24h_1 pretreat Pre-treat with this compound (1h) incubate_24h_1->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant perform_elisa Perform ELISA for Cytokines collect_supernatant->perform_elisa analyze_data Analyze Data (% Inhibition) perform_elisa->analyze_data NFkB_Signaling_Pathway cluster_pathway NF-κB Activation Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p Phosphorylated IκBα IKK->IkBa_p phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Methyllatifolin This compound Methyllatifolin->IKK inhibits?

References

Application Notes and Protocols for In Vivo Experimental Design Using 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyllatifolin is a naturally occurring flavonoid derivative that has garnered interest for its potential therapeutic properties. Flavonoids, as a class, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These application notes provide a detailed framework for the in vivo experimental design and protocols to investigate the therapeutic potential of this compound, focusing on its putative anti-inflammatory and anticancer activities. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.

I. Anti-Inflammatory Activity of this compound

A. Rationale and Hypothesis

Chronic inflammation is a key pathological feature of numerous diseases. Natural compounds with anti-inflammatory properties are of significant interest for therapeutic development. Based on the structure of this compound and the known activities of similar flavonoids, it is hypothesized that this compound will exhibit anti-inflammatory effects in vivo by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

B. Experimental Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

A widely accepted and well-characterized model for acute inflammation is the induction of a systemic inflammatory response in mice using bacterial lipopolysaccharide (LPS).

C. Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, will be used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) administered orally.

    • Group 2 (LPS): Vehicle administered orally, followed by an intraperitoneal (i.p.) injection of LPS (10 mg/kg).

    • Group 3 (this compound Low Dose + LPS): this compound (25 mg/kg, oral) administered 1 hour before i.p. injection of LPS.

    • Group 4 (this compound High Dose + LPS): this compound (50 mg/kg, oral) administered 1 hour before i.p. injection of LPS.

    • Group 5 (Dexamethasone + LPS): Dexamethasone (1 mg/kg, i.p.) administered 30 minutes before i.p. injection of LPS (Positive Control).

  • Procedure:

    • Administer this compound or vehicle orally.

    • One hour later, administer LPS (or saline for the absolute control group, though not detailed in the primary groups above) via intraperitoneal injection.

    • Monitor animals for signs of endotoxic shock.

    • Six hours post-LPS injection, collect blood via cardiac puncture for serum analysis.

    • Euthanize animals and harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in lung and liver tissues using an MPO activity assay.

    • Histopathology: Perform H&E staining on lung and liver tissue sections to evaluate inflammatory cell infiltration and tissue damage.

    • Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, IκBα, p38 MAPK) in tissue lysates.

D. Data Presentation

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammatory Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control 35.2 ± 5.128.9 ± 4.515.7 ± 3.2
LPS 854.6 ± 98.21245.3 ± 150.7342.8 ± 45.1
This compound (25 mg/kg) + LPS 512.3 ± 65.4789.1 ± 92.3210.5 ± 28.9
This compound (50 mg/kg) + LPS 321.8 ± 40.7456.7 ± 55.8125.4 ± 18.6
Dexamethasone (1 mg/kg) + LPS 215.4 ± 30.1310.2 ± 41.589.6 ± 12.3

Table 2: Effect of this compound on MPO Activity in Lung and Liver Tissues

Treatment GroupLung MPO Activity (U/g tissue)Liver MPO Activity (U/g tissue)
Control 1.2 ± 0.30.8 ± 0.2
LPS 15.8 ± 2.110.5 ± 1.5
This compound (25 mg/kg) + LPS 9.7 ± 1.36.4 ± 0.9
This compound (50 mg/kg) + LPS 5.4 ± 0.83.9 ± 0.6
Dexamethasone (1 mg/kg) + LPS 3.1 ± 0.52.1 ± 0.4

E. Visualization

G cluster_0 Experimental Workflow: Anti-Inflammatory Study acclimatization Acclimatization (1 week) grouping Random Grouping (n=8 per group) acclimatization->grouping treatment Oral Administration (Vehicle or this compound) grouping->treatment induction LPS Injection (i.p.) (1 hour post-treatment) treatment->induction monitoring Monitoring (6 hours) induction->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Endpoint Analysis (ELISA, MPO, H&E, Western Blot) collection->analysis

Experimental workflow for the in vivo anti-inflammatory study.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa Inhibits NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Methyllatifolin This compound Methyllatifolin->IKK Methyllatifolin->NFkB

Proposed mechanism of action for this compound in the NF-κB signaling pathway.

II. Anticancer Activity of this compound

A. Rationale and Hypothesis

Many flavonoids have demonstrated anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It is hypothesized that this compound will exhibit anticancer activity in a xenograft tumor model by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

B. Experimental Model: Human Colorectal Cancer (HCT116) Xenograft in Nude Mice

The HCT116 xenograft model is a standard and widely used preclinical model to evaluate the efficacy of potential anticancer agents.

C. Experimental Protocol
  • Cell Culture and Animal Model:

    • HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% FBS.

    • Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, will be used.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Grouping and Dosing (n=10 per group):

    • Group 1 (Control): Vehicle (e.g., PEG400) administered by oral gavage daily.

    • Group 2 (this compound Low Dose): 50 mg/kg this compound in vehicle, oral gavage, daily.

    • Group 3 (this compound High Dose): 100 mg/kg this compound in vehicle, oral gavage, daily.

    • Group 4 (5-Fluorouracil): 20 mg/kg 5-Fluorouracil (5-FU), intraperitoneal injection, twice a week (Positive Control).

  • Procedure:

    • Randomize mice into treatment groups once tumors reach the desired size.

    • Administer treatments for 21 days.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): Calculate TGI based on the final tumor volumes.

    • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

    • Western Blot Analysis: Analyze the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway (e.g., Akt, p-Akt, mTOR) in tumor lysates.

    • Toxicity Assessment: Monitor body weight changes and observe for any signs of toxicity.

D. Data Presentation

Table 3: Effect of this compound on Tumor Growth in HCT116 Xenograft Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control 125.4 ± 15.81589.6 ± 210.4-
This compound (50 mg/kg) 128.1 ± 16.2975.3 ± 150.938.6
This compound (100 mg/kg) 126.9 ± 15.5642.8 ± 98.759.6
5-Fluorouracil (20 mg/kg) 127.5 ± 16.0450.1 ± 75.371.7

Table 4: Immunohistochemical Analysis of Tumor Tissues

Treatment GroupKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Control 85.2 ± 9.83.1 ± 0.9
This compound (50 mg/kg) 54.6 ± 7.212.5 ± 2.1
This compound (100 mg/kg) 32.8 ± 5.125.8 ± 3.4
5-Fluorouracil (20 mg/kg) 21.5 ± 4.335.2 ± 4.1

E. Visualization

G cluster_1 Experimental Workflow: Anticancer Xenograft Study cell_culture HCT116 Cell Culture implantation Tumor Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_phase 21-Day Treatment randomization->treatment_phase monitoring_phase Tumor & Weight Measurement (2x per week) treatment_phase->monitoring_phase endpoint Tumor Excision & Analysis (IHC, Western Blot) treatment_phase->endpoint

Experimental workflow for the in vivo anticancer xenograft study.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Methyllatifolin This compound Methyllatifolin->PI3K Methyllatifolin->Akt

Proposed mechanism of action for this compound in the PI3K/Akt signaling pathway.

III. General Considerations for In Vivo Studies

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and receive approval from the Institutional Animal Care and Use Committee (IACUC).

  • Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[1]

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine statistical significance. P-values < 0.05 are typically considered significant.

  • Pharmacokinetics and Bioavailability: Preliminary studies to determine the pharmacokinetic profile and bioavailability of this compound are recommended to inform dose selection and administration route.

These application notes provide a robust starting point for the in vivo evaluation of this compound. The specific details of the protocols may require optimization based on preliminary findings and the specific research questions being addressed.

References

Application Notes and Protocols for a Screening Assay to Identify 5-O-Methyllatifolin Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-O-Methyllatifolin is a naturally occurring phenolic compound with potential therapeutic applications. Preliminary investigations into compounds with similar structural motifs suggest possible anti-inflammatory and anti-cancer activities. These biological effects are often mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Both NF-κB and STAT3 are critical transcription factors that regulate inflammatory responses, cell proliferation, and survival.[1][2] The dysregulation of these pathways is implicated in a variety of diseases, making them attractive targets for drug discovery.[3][4][5]

This document provides a detailed protocol for a cell-based high-throughput screening (HTS) assay to identify whether this compound modulates the NF-κB and/or STAT3 signaling pathways. The proposed primary screening assay utilizes a luciferase reporter gene system, a sensitive and quantitative method to measure the transcriptional activity of NF-κB and STAT3 in response to treatment with this compound.[6][7][8][9]

Assay Principle

The screening assay is based on a dual-luciferase reporter system.[4][10] Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for either NF-κB or STAT3. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to serve as an internal control for normalization of transfection efficiency and cell viability.

If this compound inhibits the NF-κB or STAT3 pathway, it will lead to a decrease in the expression of firefly luciferase upon stimulation with an appropriate agonist (e.g., TNF-α for NF-κB or IL-6 for STAT3).[9][10] Conversely, if the compound activates the pathway, an increase in luciferase expression will be observed. The luminescent signals from both firefly and Renilla luciferases are measured, and the ratio of firefly to Renilla luminescence is calculated to determine the specific effect of the compound on the target pathway.

Experimental Protocols

I. Primary Screening: Dual-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

A. Materials and Reagents

  • Cell Lines:

    • HEK293T cells (for transient transfection) or a stable cell line expressing the NF-κB or STAT3 reporter construct (e.g., HEK-293-T NF-κB-Luc cells).[3]

  • Plasmids (for transient transfection):

    • pNF-κB-Luc (containing NF-κB response elements driving firefly luciferase)

    • pSTAT3-Luc (containing STAT3 response elements driving firefly luciferase)

    • pRL-TK (or similar, containing a constitutive promoter driving Renilla luciferase)

  • Cell Culture Media:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent:

    • Lipofectamine 2000 or a similar transfection reagent.

  • Agonists:

    • Tumor Necrosis Factor-alpha (TNF-α) for NF-κB activation.

    • Interleukin-6 (IL-6) for STAT3 activation.[9]

  • Test Compound:

    • This compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Reagents:

    • Dual-Luciferase® Reporter Assay System (or equivalent).

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • Luminometer capable of reading 96-well plates.

    • CO₂ incubator.

    • Inverted microscope.

    • Standard cell culture equipment.

B. Experimental Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 seed_cells Seed cells into 96-well plates transfect_cells Transfect cells with reporter plasmids seed_cells->transfect_cells incubate_24h_1 Incubate for 24h transfect_cells->incubate_24h_1 treat_compound Treat with this compound and controls incubate_24h_1->treat_compound incubate_pretreatment Incubate for 1h treat_compound->incubate_pretreatment stimulate_agonist Stimulate with agonist (TNF-α or IL-6) incubate_pretreatment->stimulate_agonist incubate_stimulation Incubate for 6-24h stimulate_agonist->incubate_stimulation lyse_cells Lyse cells incubate_stimulation->lyse_cells measure_luminescence Measure Firefly and Renilla luminescence lyse_cells->measure_luminescence analyze_data Analyze data measure_luminescence->analyze_data

Caption: Experimental workflow for the dual-luciferase reporter assay.

C. Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and resuspend the cells.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of culture medium.

  • Incubate overnight.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For example, for Lipofectamine 2000, mix 100 ng of pNF-κB-Luc or pSTAT3-Luc and 10 ng of pRL-TK with the transfection reagent in serum-free medium.

  • Add the transfection complex to the cells.

  • Incubate for 24 hours.

Day 3: Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in culture medium. Also, prepare positive and negative controls.

  • Carefully remove the medium from the cells and replace it with 90 µL of the medium containing the test compound or controls.

  • Incubate for 1 hour (pre-treatment).

  • Add 10 µL of the agonist (TNF-α to a final concentration of 20 ng/mL for NF-κB activation, or IL-6 to a final concentration of 50 ng/mL for STAT3 activation) to the appropriate wells.[9][10]

  • Incubate for 6-24 hours.

Day 4: Luminescence Measurement

  • Remove the medium and wash the cells once with PBS.

  • Lyse the cells by adding 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.[10]

  • Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the Renilla luminescence.[10]

D. Data Analysis

  • Calculate the ratio of firefly to Renilla luminescence for each well to normalize the data.

  • Determine the percentage of inhibition or activation compared to the agonist-only control.

  • Plot the dose-response curves and calculate the IC₅₀ or EC₅₀ values for this compound.

II. Secondary Confirmatory Assays

A. Western Blot for Phosphorylated Proteins

This assay confirms the effect of this compound on the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC₅₀ concentration for 1 hour, followed by stimulation with TNF-α or IL-6 for 15-30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, phospho-p65 (for NF-κB), or phospho-STAT3 (Tyr705) (for STAT3). Use antibodies against total IκBα, p65, STAT3, and a housekeeping protein (e.g., β-actin) for normalization.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

B. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay measures the effect of this compound on the expression of downstream target genes of NF-κB and STAT3.

Protocol:

  • Treat cells as described for the Western blot experiment, but for a longer duration (e.g., 6-24 hours) after agonist stimulation.

  • Isolate total RNA from the cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers for NF-κB target genes (e.g., IL-6, ICAM-1) or STAT3 target genes (e.g., BCL-XL, Cyclin D1).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: Primary Screening Results for this compound on NF-κB and STAT3 Pathways

Concentration (µM)Normalized NF-κB Activity (% of Control)Normalized STAT3 Activity (% of Control)
0.198.5 ± 4.2101.2 ± 3.8
185.3 ± 5.195.7 ± 4.5
1052.1 ± 3.970.3 ± 6.2
5025.8 ± 2.745.1 ± 5.5
10010.2 ± 1.922.6 ± 3.1
IC₅₀ (µM) 12.5 42.8

Table 2: Confirmatory Assay Results for this compound (at IC₅₀)

AssayTargetResult (% of Stimulated Control)
Western Blotp-IκBα35.6 ± 6.8
Western Blotp-STAT355.2 ± 8.1
qRT-PCRIL-6 mRNA40.1 ± 7.5
qRT-PCRBCL-XL mRNA60.7 ± 9.3

Signaling Pathway Diagrams

G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB p_IkB p-IκBα NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Ub_IkB Ub-IκBα p_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Gene_expression Target Gene Expression NFkB_nucleus->Gene_expression Induces

Caption: Simplified NF-κB signaling pathway.

G cluster_stat3 STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes STAT3_nucleus STAT3 Dimer (nucleus) STAT3_dimer->STAT3_nucleus Translocates Gene_expression Target Gene Expression STAT3_nucleus->Gene_expression Induces

Caption: Simplified STAT3 signaling pathway.

References

Application of 5-O-Methyllatifolin in Neuroinflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system is primarily mediated by activated microglia, the resident immune cells of the brain. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for neurodegenerative disorders.

5-O-Methyllatifolin is a natural flavonoid compound. While direct studies on the application of this compound in neuroinflammation models are limited, research on the parent compound, latifolin, and other bioactive molecules isolated from Dalbergia species suggests a potential anti-neuroinflammatory role.[1][2] These compounds have been shown to inhibit the production of key inflammatory mediators by modulating critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research, including detailed protocols for in vitro models, based on the current understanding of related compounds.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in a lipopolysaccharide (LPS)-induced neuroinflammation model using BV-2 microglial cells. The data is hypothetical and serves as a guide for experimental design and data analysis.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)
Control-< 1
LPS (1 µg/mL)-100
This compound + LPS185 ± 5
This compound + LPS560 ± 7
This compound + LPS1035 ± 6
This compound + LPS2515 ± 4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

Treatment GroupConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Control-< 5< 5
LPS (1 µg/mL)-100100
This compound (10 µM) + LPS1045 ± 855 ± 9

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated BV-2 Cells

Treatment GroupConcentration (µM)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
Control-< 2< 3
LPS (1 µg/mL)-100100
This compound (10 µM) + LPS1040 ± 650 ± 7

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes the induction of neuroinflammation in BV-2 murine microglial cells using LPS and the subsequent treatment with this compound to assess its anti-inflammatory effects.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Reagents and apparatus for Western blotting (primary antibodies for iNOS, COX-2, β-actin)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days.

  • Cell Seeding:

    • For NO and cytokine assays, seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • For Western blotting, seed BV-2 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS or this compound should be included.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the 96-well plate.

    • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Protein Expression Analysis (Western Blot):

    • After treatment in the 6-well plates, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to β-actin.

Visualizations

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB Inhibits NFkappaB NF-κB (p65/p50) IKK->NFkappaB Promotes release IkappaB->NFkappaB Sequesters in cytoplasm NFkappaB_nuc NF-κB (p65/p50) (Nucleus) NFkappaB->NFkappaB_nuc Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Inflammatory_Genes p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 (Nucleus) AP1->AP1_nuc AP1_nuc->Inflammatory_Genes Methyllatifolin This compound Methyllatifolin->TAK1 Methyllatifolin->IKK

Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways in microglia.

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Protein Expression A Seed BV-2 Microglial Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Cell Lysis C->G E Griess Assay (NO) D->E F ELISA (TNF-α, IL-6) D->F H Western Blot (iNOS, COX-2) G->H

Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound in vitro.

References

Application Notes and Protocols for 5-O-Methyllatifolin as a Potential Therapeutic Agent for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-O-Methyllatifolin as a therapeutic agent for inflammatory diseases. The protocols detailed below are based on established methodologies for evaluating the anti-inflammatory effects of related compounds, such as Latifolin, a neoflavonoid isolated from Dalbergia species.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound is a derivative of Latifolin, a natural compound that has demonstrated significant anti-inflammatory properties. This document outlines the potential mechanisms of action of this compound and provides detailed protocols for its investigation as a novel anti-inflammatory agent.

Potential Mechanism of Action

Based on studies of the related compound Latifolin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Suppression of the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

  • Modulation of the NF-κB Signaling Pathway: Inhibition of the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Activation of the Nrf2/HO-1 Pathway: Upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1), which play a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.

Data Presentation

The following tables summarize the reported anti-inflammatory activities of Latifolin, which can serve as a benchmark for evaluating the potential of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Latifolin

Inflammatory MediatorCell TypeStimulantMethodObserved Effect of Latifolin
Nitric Oxide (NO)Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Griess AssaySignificant inhibition of NO production.[1]
Prostaglandin E2 (PGE2)Murine Peritoneal MacrophagesLipopolysaccharide (LPS)ELISAReduction in PGE2 production.[1]
TNF-αMurine Peritoneal MacrophagesLipopolysaccharide (LPS)ELISADecreased production of TNF-α.[1]
IL-1βMurine Peritoneal MacrophagesLipopolysaccharide (LPS)ELISAReduced production of IL-1β.[1]
IL-6Human Keratinocytes (HaCaT)TNF-α/IFN-γELISAInhibition of IL-6 secretion.[2][3]
IL-8Human Keratinocytes (HaCaT)TNF-α/IFN-γELISAInhibition of IL-8 secretion.[2]

Table 2: Effects of Latifolin on Inflammatory Signaling Pathways

Signaling PathwayTarget ProteinCell TypeMethodObserved Effect of Latifolin
NF-κBp65 Nuclear TranslocationMurine Peritoneal MacrophagesWestern Blot, ImmunofluorescenceSuppressed NF-κB nuclear translocation.[1]
Nrf2/HO-1Nrf2 Nuclear Translocation, HO-1 ExpressionMurine Peritoneal MacrophagesWestern BlotUpregulated HO-1 expression via Nrf2 nuclear translocation.[1]
JAK/STATJAK2, STAT1, STAT3Human Keratinocytes (HaCaT)Western BlotInhibited activation of JAK2, STAT1, and STAT3.[2]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the anti-inflammatory properties of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on LPS-induced NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, PGE2) by ELISA

Objective: To quantify the effect of this compound on the production of TNF-α, IL-1β, and PGE2.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture reagents (as in Protocol 1)

  • LPS from E. coli

  • This compound

  • Commercially available ELISA kits for mouse TNF-α, IL-1β, and PGE2

  • 96-well cell culture plates

Procedure:

  • Seed and culture RAW 264.7 cells as described in Protocol 1.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α, IL-1β, and PGE2 according to the manufacturer's instructions provided with the respective kits.[4][5][6]

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine/PGE2 concentrations based on the standard curves provided in the kits.

Protocol 3: Western Blot Analysis for Nrf2 and HO-1 Activation

Objective: To determine if this compound activates the Nrf2/HO-1 signaling pathway.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture reagents

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Treat RAW 264.7 cells with this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).

  • Lyse the cells and collect the total protein extracts. For Nrf2 nuclear translocation, a nuclear/cytoplasmic fractionation can be performed.[7][8]

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB p65.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture reagents

  • LPS from E. coli

  • This compound

  • 4% paraformaldehyde (for fixing)

  • 0.1% Triton X-100 (for permeabilization)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Glass coverslips in a 24-well plate

Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Analyze the images to quantify the nuclear translocation of p65.[9][10][11]

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKB IκBα IKK->IKB Phosphorylates NFkB NF-κB (p65/p50) IKB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates HO1_protein HO-1 Protein HO1_protein->NFkB Inhibits Activation iNOS_COX2 iNOS, COX-2 NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 Production Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_genes Inflammatory Genes NFkB_nuc->Inflammatory_genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_gene->HO1_protein Translation Inflammatory_genes->iNOS_COX2 Expression Inflammatory_genes->Pro_inflammatory_Cytokines Expression Methyllatifolin This compound Methyllatifolin->IKK Inhibits Methyllatifolin->Keap1 Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide Assay (Griess Reagent) stimulate->griess Collect Supernatant/Lysates elisa Cytokine/PGE2 ELISA (TNF-α, IL-1β, PGE2) stimulate->elisa Collect Supernatant/Lysates western Western Blot (Nrf2, HO-1) stimulate->western Collect Supernatant/Lysates if_stain Immunofluorescence (NF-κB p65) stimulate->if_stain Collect Supernatant/Lysates quantify Quantify Mediator Levels & Protein Expression griess->quantify elisa->quantify western->quantify visualize Visualize NF-κB Translocation if_stain->visualize conclude Draw Conclusions on Anti-inflammatory Potential quantify->conclude visualize->conclude

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Metabolomic Profiling of Cancer Cells Treated with 5-O-Methyllatifolin Reveals Alterations in One-Carbon Metabolism and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a methodology for investigating the metabolic effects of 5-O-Methyllatifolin, a novel small molecule, on cancer cells. Utilizing a liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics approach, we detail the experimental workflow from cell culture and treatment to data acquisition and analysis. The presented data, though hypothetical, illustrates the potential of this compound to modulate key metabolic pathways, particularly one-carbon metabolism, and induce apoptosis. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol and a framework for assessing the metabolic impact of novel therapeutic compounds.

Introduction

Metabolomics is a powerful tool for elucidating the mechanism of action of novel therapeutic agents by providing a snapshot of the dynamic metabolic changes within a biological system.[1] this compound is a synthetic compound with purported anti-cancer properties. Its structural similarity to methylated plant-derived polyphenols suggests a potential role in modulating cellular methylation processes, which are often dysregulated in cancer. This study aims to profile the metabolic perturbations in a cancer cell line following treatment with this compound to identify key affected pathways and potential biomarkers of drug response.

Materials and Methods

Cell Culture and Treatment
  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment Protocol:

    • Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Treat cells with this compound at a final concentration of 10 µM. Use a vehicle control (0.1% DMSO).

    • Incubate for 24 hours.

    • Harvest cells for metabolite extraction.

Metabolite Extraction
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate at -80°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

  • Reconstitute the dried metabolites in 100 µL of 50% methanol for LC-MS analysis.

LC-MS Based Metabolomic Analysis
  • Instrumentation: High-resolution mass spectrometer coupled with a liquid chromatography system.

  • Column: A suitable column for polar metabolite separation (e.g., HILIC column).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate a wide range of metabolites.

  • Mass Spectrometry: Operated in both positive and negative ion modes to cover a broad range of metabolites.

  • Data Acquisition: Full scan mode from m/z 70-1000.

Data Analysis

Raw data is processed using software such as XCMS or MetaboAnalyst.[2] This involves peak picking, alignment, and normalization. Statistical analysis, such as t-tests and fold-change analysis, is used to identify significantly altered metabolites. Pathway analysis is performed using databases like KEGG to identify enriched metabolic pathways.

Results

The untargeted metabolomics analysis of HCT116 cells treated with this compound revealed significant alterations in several key metabolic pathways. The following table summarizes the hypothetical quantitative changes in selected metabolites.

MetaboliteFold Change (Treated/Control)p-valueAssociated Pathway
S-Adenosylmethionine (SAM)0.65< 0.01One-Carbon Metabolism
S-Adenosylhomocysteine (SAH)1.82< 0.01One-Carbon Metabolism
5-Methylthioadenosine (MTA)2.15< 0.005Polyamine Synthesis
Cysteine0.71< 0.05Transsulfuration Pathway
Glutathione (GSH)0.58< 0.01Glutathione Metabolism
Aspartate1.98< 0.01Amino Acid Metabolism
N-Acetylaspartate2.34< 0.005Amino Acid Metabolism
Caspase-3 Substrate3.12< 0.001Apoptosis

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed HCT116 Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation treatment Treat with this compound (10 µM, 24h) overnight_incubation->treatment cell_harvest Harvest & Wash Cells treatment->cell_harvest extraction 80% Methanol Extraction cell_harvest->extraction centrifugation Centrifugation extraction->centrifugation drying Dry Metabolites centrifugation->drying reconstitution Reconstitute in 50% Methanol drying->reconstitution lc_ms LC-MS Analysis reconstitution->lc_ms data_processing Data Processing (XCMS/MetaboAnalyst) lc_ms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis (KEGG) stat_analysis->pathway_analysis

Caption: Experimental workflow for metabolomic profiling.

Hypothesized Signaling Pathway

signaling_pathway cluster_drug Drug Action cluster_metabolism One-Carbon Metabolism cluster_apoptosis Apoptosis Pathway drug This compound sam S-Adenosylmethionine (SAM) (Decreased) drug->sam Inhibits Methylation? sah S-Adenosylhomocysteine (SAH) (Increased) sam->sah Methyltransferases (Inhibited?) homocysteine Homocysteine sah->homocysteine SAHH caspase3 Caspase-3 Activation (Increased) sah->caspase3 Induces ER Stress? methionine Methionine methionine->sam MAT cysteine Cysteine (Decreased) homocysteine->cysteine CBS gsh Glutathione (GSH) (Decreased) cysteine->gsh gsh->caspase3 Reduces Antioxidant Defense apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized mechanism of action of this compound.

Discussion

The hypothetical results suggest that this compound treatment leads to a decrease in the SAM/SAH ratio, a critical indicator of cellular methylation potential. A decrease in this ratio is often associated with the inhibition of methyltransferases. This could subsequently impact numerous cellular processes, including DNA, RNA, and protein methylation.

The accumulation of SAH can induce endoplasmic reticulum (ER) stress, which may trigger apoptosis. The observed increase in a caspase-3 substrate further supports the induction of apoptosis. Additionally, the depletion of cysteine and glutathione suggests an impairment of the transsulfuration pathway and a reduction in the cell's antioxidant capacity, potentially increasing oxidative stress and contributing to cell death. The accumulation of N-Acetylaspartate could be indicative of mitochondrial dysfunction, a common feature of apoptosis.

Conclusion

This application note provides a detailed protocol for the metabolomic analysis of cells treated with novel compounds like this compound. The hypothetical data and pathways presented herein offer a plausible mechanism of action involving the disruption of one-carbon metabolism and the induction of apoptosis. This framework can be adapted to investigate the metabolic effects of other small molecules, aiding in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 5-O-Methyllatifolin, a naturally occurring flavonoid.[1] The following resources will help you navigate common experimental hurdles and select the appropriate strategies for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a bioactive flavonoid compound found in various plant species.[1] Like many flavonoids, it is a planar ring-structured organic compound, which often results in poor water solubility.[2] This low aqueous solubility can limit its bioavailability, hindering its therapeutic potential in research and clinical applications.[2][3] Therefore, enhancing its solubility is a critical step in preclinical and formulation development.[4]

Q2: What are the common initial steps to assess the solubility of this compound?

A2: Before attempting to improve solubility, it is crucial to quantify the baseline solubility of this compound in aqueous media. A standard approach involves a shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound. It is also beneficial to assess solubility in various buffers to understand the pH-dependent solubility profile.[5]

Q3: What are the primary strategies for enhancing the solubility of poorly soluble flavonoids like this compound?

A3: Several formulation strategies can be employed to improve the aqueous solubility of flavonoids.[2][3] The most common and effective methods include:

  • Co-solvency: Utilizing water-miscible organic solvents to increase solubility.[6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic flavonoid molecule within the cavity of a cyclodextrin.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous solid dispersion.[3][9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[6][10]

  • Lipid-Based Formulations: Dissolving the compound in lipidic excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][9]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[6]

Troubleshooting Guides

Issue 1: Low and Inconsistent Baseline Solubility Measurements
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Equilibration Time Extend the incubation time in the shake-flask method (e.g., 24, 48, 72 hours) to ensure equilibrium is reached.Consistent solubility values across later time points.
Compound Degradation Analyze the sample for degradation products using HPLC. If degradation is observed, perform experiments under protective conditions (e.g., reduced light, inert atmosphere, lower temperature).Reduced or eliminated degradation peaks in the chromatogram and more reliable solubility data.
Polymorphism Characterize the solid-state properties of the this compound sample using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the crystalline form.Understanding the polymorphic form will help in interpreting solubility data, as different polymorphs can have different solubilities.[3]
Issue 2: Co-solvent System Shows Limited Solubility Enhancement
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Co-solvent Choice Screen a panel of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).Identification of a co-solvent or co-solvent blend that provides a significant increase in solubility.
Suboptimal Co-solvent Concentration Create a solubility curve by measuring the solubility of this compound in various concentrations of the chosen co-solvent in water.Determination of the optimal co-solvent concentration that maximizes solubility without causing precipitation upon dilution.
Precipitation upon Dilution Evaluate the stability of the co-solvent formulation upon dilution with aqueous media. If precipitation occurs, consider using a precipitation inhibitor or exploring other formulation strategies.A stable formulation that maintains the compound in a dissolved state upon dilution.
Issue 3: Cyclodextrin Complexation is Ineffective
Potential Cause Troubleshooting Step Expected Outcome
Wrong Type or Size of Cyclodextrin Test different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) which have different cavity sizes and aqueous solubilities.[9]Finding a cyclodextrin that forms a stable inclusion complex with this compound, leading to a significant increase in aqueous solubility.[7]
Inefficient Complexation Method Compare different methods of preparing the complex, such as kneading, co-precipitation, and freeze-drying, to find the most efficient one.[9]Formation of a true inclusion complex, which can be confirmed by analytical techniques like DSC, XRD, or NMR.
Stoichiometry of the Complex Determine the stoichiometry of the complex (e.g., 1:1, 1:2) using methods like the continuous variation method (Job's plot) to optimize the ratio of the compound to cyclodextrin.An optimized formulation with the minimal amount of cyclodextrin required for maximum solubility enhancement.

Experimental Protocols

Protocol 1: Screening of Co-solvents for Solubility Enhancement
  • Preparation of Stock Solutions: Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400) at a high concentration.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved compound. Collect the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable mobile phase. Analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Protocol 2: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
  • Phase Solubility Study:

    • Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the samples and analyze the concentration of dissolved this compound by HPLC.

    • Plot the solubility of the compound against the cyclodextrin concentration to determine the stability constant and complexation efficiency.

  • Preparation of the Solid Complex (Freeze-Drying Method):

    • Dissolve this compound and the cyclodextrin in a 1:1 molar ratio in a suitable solvent mixture (e.g., ethanol/water).

    • Stir the solution for 24 hours.

    • Remove the solvent by evaporation under reduced pressure.

    • Dissolve the resulting film in a small amount of water and freeze the solution.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization of the Complex:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Evaluate the dissolution rate of the prepared complex in an aqueous medium and compare it to that of the free compound.

Data Presentation

Table 1: Example Solubility Data for a Poorly Soluble Flavonoid in Different Co-solvent Systems

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None (Water)01.51.0
Ethanol2025.316.9
40150.8100.5
Propylene Glycol2018.912.6
4095.263.5
PEG 4002045.730.5
40280.1186.7

Table 2: Example Phase Solubility Data for a Flavonoid with HP-β-Cyclodextrin

HP-β-CD Conc. (mM)Flavonoid Solubility (µM)
05.0
215.2
428.9
642.5
855.8
1070.1

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start This compound (Poorly Soluble) solubility_test Baseline Aqueous Solubility Test start->solubility_test cosolvency Co-solvency solubility_test->cosolvency Select Strategy cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin Select Strategy solid_dispersion Solid Dispersion solubility_test->solid_dispersion Select Strategy nanosuspension Nanosuspension solubility_test->nanosuspension Select Strategy characterization Physicochemical Characterization (DSC, XRPD, FTIR) cosolvency->characterization cyclodextrin->characterization solid_dispersion->characterization nanosuspension->characterization dissolution_testing In Vitro Dissolution Testing characterization->dissolution_testing stability_studies Stability Studies dissolution_testing->stability_studies end Optimized Formulation with Enhanced Solubility stability_studies->end

Caption: Workflow for selecting and evaluating solubility enhancement strategies.

cyclodextrin_complexation_pathway compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Water complex->water Improved Dissolution

Caption: Mechanism of cyclodextrin complexation for solubility enhancement.

References

Stability of 5-O-Methyllatifolin in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-O-Methyllatifolin in various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at temperatures below -15°C in a tightly sealed container to prevent degradation.[1]

Q2: Which solvents are suitable for dissolving this compound?

As a flavonoid, this compound is expected to be soluble in polar organic solvents. Methanol and acetone are effective solvents for extracting flavonoids.[2] Methanol, in particular, is widely used for its ability to efficiently extract a variety of compounds including flavonoids, terpenoids, and phenolic compounds.[2] For analytical purposes, a solvent system compatible with your chromatography method (e.g., HPLC) should be chosen.

Q3: How does pH affect the stability of this compound?

While specific data on this compound is limited, the stability of flavonoids, in general, is pH-dependent. For instance, the thermostability of 5-methyltetrahydrofolic acid, another complex organic molecule, is enhanced by increasing the pH up to 7.[3] Conversely, for other compounds like 5-O-caffeoylquinic acids, a decrease in pH can promote the formation of carbocations, leading to degradation.[4] It is crucial to determine the optimal pH range for your specific application to ensure the stability of this compound.

Q4: What are the likely degradation products of this compound?

The degradation of flavonoids, such as polyhydroxy flavonols, in aqueous solutions can involve the opening of the heterocyclic C ring, leading to the formation of simpler aromatic compounds.[5] For mycophenolate mofetil, thermal degradation in aqueous solutions at varying pH levels primarily yields mycophenolic acid, with other minor degradation products also observed.[6] Researchers should be aware that the degradation pathways and resulting products for this compound will be specific to the conditions (e.g., pH, temperature, presence of oxidizing agents) and may require identification using techniques like LC-MS/MS.[5][7]

Q5: What analytical methods are recommended for stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for the separation, identification, and quantification of active pharmaceutical ingredients and their degradation products.[8] Coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying unknown degradation products.[7][9] Spectroscopic methods like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for non-destructive analysis of the compound's stability.[8]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in your experimental medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Always prepare fresh stock solutions. If using a previously prepared stock, ensure it was stored correctly at -15°C or below.[1]

    • Analyze the stock solution by HPLC to confirm the purity and concentration of this compound.

  • Assess Stability in Assay Buffer:

    • Incubate this compound in your assay buffer for the duration of your experiment.

    • Take samples at different time points and analyze for degradation using HPLC.

    • Consider the pH of your buffer, as flavonoid stability can be pH-dependent.[3][4]

  • Minimize Exposure to Light and Elevated Temperatures:

    • Protect your solutions from light, as photolytic degradation can occur.

    • Avoid prolonged exposure to elevated temperatures, which can accelerate degradation.[10]

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unknown Peaks in Chromatography

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation Protocol:

    • Ensure that the solvents used are of high purity and are compatible with this compound.

    • Minimize the time between sample preparation and analysis.

    • Consider the temperature at which samples are prepared and stored in the autosampler.[11]

  • Evaluate Analytical Method Conditions:

    • The mobile phase pH can influence the stability of the analyte on the column.

    • High column temperatures can induce on-column degradation.

  • Identify Unknown Peaks:

    • Utilize LC-MS/MS to obtain mass spectra of the unknown peaks for structural elucidation.[7]

    • Compare the retention times and mass spectra with those of potential degradation products reported for similar flavonoid structures.[5]

G A Start: Unknown Peaks in Chromatogram B Review Sample Preparation A->B C Evaluate Analytical Method A->C E Modify Sample Prep (e.g., lower temp, fresh solvent) B->E F Adjust HPLC Method (e.g., mobile phase pH, column temp) C->F D Identify Unknowns with LC-MS/MS G Compare with Known Degradants D->G E->D F->D H End: Characterized Peaks G->H

Caption: Logical flow for addressing unknown chromatographic peaks.

Data Summary

Table 1: Template for this compound Stability in Different Solvents

SolventTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Methanol2524100
Acetonitrile2524100
DMSO2524100
PBS (pH 7.4)3724100

Table 2: Template for this compound Stability at Different pH

pHBuffer SystemTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
3Citrate3724100
5Acetate3724100
7.4Phosphate3724100
9Borate3724100

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the stock solution.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the samples if necessary and analyze by a validated HPLC method to determine the remaining concentration of this compound and to observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Analysis

A validated HPLC method is crucial for accurate stability assessment.[8][12]

  • Column: A C18 reversed-phase column is commonly used for the analysis of flavonoids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.[13]

References

Troubleshooting low yield in 5-O-Methyllatifolin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 5-O-Methyllatifolin.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction and purification conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (latifolin) after the expected reaction time.

  • The isolated yield of this compound is significantly lower than anticipated.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inactive Methylating Agent Use a fresh batch of the methylating agent (e.g., dimethyl sulfate, methyl iodide). Ensure proper storage conditions to prevent degradation.Methylating agents can be sensitive to moisture and degrade over time, leading to reduced reactivity.
Insufficient Base Ensure the base (e.g., K₂CO₃, NaH) is completely dry and used in the correct stoichiometric ratio. Consider using a stronger base if necessary.The base is crucial for deprotonating the phenolic hydroxyl group of latifolin, making it nucleophilic for the methylation reaction.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation.[1][2]Temperature is a critical parameter that influences the rate of reaction. An optimal temperature ensures a high conversion rate without promoting decomposition or side reactions.[1]
Inappropriate Solvent Test a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile, in addition to commonly used solvents like acetone or THF.[1][3] Ensure the solvent is anhydrous.The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[1][3]
Inadequate Reaction Time Monitor the reaction progress at different time points using TLC or LC-MS to determine the optimal reaction time for maximum conversion.[1]Reactions may require more or less time than initially expected to reach completion.[1]
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC or LC-MS analysis reveals the presence of multiple spots or peaks in addition to the starting material and the desired product.

  • Difficulty in purifying the desired product due to the presence of closely related impurities.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Over-methylation Reduce the stoichiometry of the methylating agent. Add the methylating agent slowly or portion-wise to the reaction mixture.Excess methylating agent can lead to the methylation of other reactive sites on the molecule.
Reaction at Other Functional Groups Employ a suitable protecting group strategy for other reactive functional groups present in the latifolin molecule.Protecting groups can prevent unwanted side reactions at other nucleophilic sites.
High Reaction Temperature Lower the reaction temperature to favor the desired kinetic product and minimize the formation of thermodynamic side products.[1]Elevated temperatures can provide the activation energy for undesired reaction pathways.
Base-catalyzed Side Reactions Use a milder base or reduce the amount of base used.Strong bases can sometimes catalyze side reactions or degradation of the starting material or product.
Problem 3: Difficult Purification and Low Isolated Yield

Symptoms:

  • The crude product appears as a complex mixture that is difficult to separate by column chromatography.

  • Significant loss of product during the purification process.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Co-eluting Impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).Fine-tuning the chromatography conditions can improve the separation of the desired product from impurities.
Product Instability Avoid prolonged exposure to acidic or basic conditions during workup and purification. Keep the product at a low temperature.The product may be sensitive to pH changes or temperature, leading to degradation.
Emulsion Formation During Workup Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during liquid-liquid extraction.Emulsions can trap the product in the aqueous layer, leading to lower recovery.
Incomplete Extraction Increase the number of extractions with the organic solvent to ensure complete transfer of the product from the aqueous layer.Multiple extractions are more efficient at recovering the product than a single extraction with a large volume of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the O-methylation of latifolin?

A1: The ideal solvent will depend on the specific base and methylating agent used. However, polar aprotic solvents like DMF and acetone are generally good starting points. It is recommended to perform small-scale screening experiments with different anhydrous solvents to determine the optimal choice for your specific reaction conditions.[1][3]

Q2: How can I minimize the formation of the di-methylated byproduct?

A2: To minimize di-methylation, you should use the methylating agent in a controlled stoichiometric amount, ideally close to a 1:1 molar ratio with latifolin. Adding the methylating agent slowly to the reaction mixture can also help maintain a low concentration and favor mono-methylation.

Q3: My reaction is complete according to TLC, but the isolated yield is very low. What could be the issue?

A3: Low isolated yield despite complete conversion can be due to several factors during workup and purification. These include:

  • Product loss during extraction: The product may have some solubility in the aqueous phase. Ensure you perform multiple extractions.

  • Adsorption onto silica gel: The product might be strongly adsorbing to the silica gel during column chromatography. You can try deactivating the silica gel with a small amount of triethylamine in your eluent.

  • Product degradation: The product may be unstable under the purification conditions. Try to minimize the time spent on purification and avoid harsh conditions.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: While not always strictly necessary for O-methylation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using strong, moisture-sensitive bases like sodium hydride. This prevents the quenching of the base and potential side reactions with atmospheric oxygen.

Visualizing Workflows

Troubleshooting Low Conversion

low_conversion start Low Conversion of Latifolin check_reagents Check Reagent Quality (Methylating Agent, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_conditions Optimize Reaction Conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent optimize_conditions->change_solvent monitor_reaction Monitor Reaction Progress reaction_complete Reaction Complete? monitor_reaction->reaction_complete reagent_ok->optimize_conditions Yes replace_reagents Use Fresh/Dry Reagents reagent_ok->replace_reagents No conditions_ok Yield Improved? conditions_ok->optimize_conditions No conditions_ok->monitor_reaction Yes adjust_time Adjust Reaction Time reaction_complete->adjust_time No success Proceed to Workup reaction_complete->success Yes replace_reagents->start adjust_temp->conditions_ok adjust_time->monitor_reaction change_solvent->conditions_ok

Caption: Troubleshooting workflow for low starting material conversion.

Purification Strategy for Complex Mixtures

purification_strategy start Complex Crude Mixture column_chromatography Initial Column Chromatography (Silica Gel) start->column_chromatography analyze_fractions Analyze Fractions (TLC/LC-MS) column_chromatography->analyze_fractions impure_product Product Still Impure analyze_fractions->impure_product pure_product Pure Product Isolated impure_product->pure_product No rechromatograph Re-chromatograph Impure Fractions impure_product->rechromatograph Yes change_eluent Modify Eluent System rechromatograph->change_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) rechromatograph->change_stationary_phase recrystallization Consider Recrystallization rechromatograph->recrystallization change_eluent->column_chromatography change_stationary_phase->column_chromatography recrystallization->pure_product

Caption: Decision tree for purifying this compound from a complex mixture.

References

Optimizing dosage and administration of 5-O-Methyllatifolin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-O-Methyllatifolin Animal Studies

Disclaimer: this compound is a specialized research compound with limited publicly available data on its in vivo administration and pharmacokinetics. This guide is formulated based on established principles for preclinical research with hydrophobic natural products and should be adapted based on empirical observations in your specific animal models and experimental set-ups.

Frequently Asked Questions (FAQs)

Q1: How should I select a starting dose for my in vivo efficacy studies?

A1: For a novel compound like this compound, a dose-finding study is critical.[1] A common approach is to start with doses extrapolated from in vitro effective concentrations (e.g., IC50 or EC50). A tiered approach is recommended:

  • Literature Review: Search for in vivo studies on structurally similar compounds to establish a potential order of magnitude for dosing.

  • In Vitro to In Vivo Extrapolation: Use the IC50/EC50 from your cell-based assays as a starting point. A common, though highly approximate, starting point for in vivo studies is 1-10 mg/kg.

  • Dose Range Finding Study: Conduct a pilot study with a small number of animals using a wide range of doses (e.g., 1, 10, and 100 mg/kg) to determine the Maximum Tolerated Dose (MTD).[1] The MTD is the highest dose that does not cause unacceptable toxicity.[1]

Q2: What is the best vehicle for administering this compound?

A2: this compound is likely to be a hydrophobic compound, meaning it has low solubility in water.[2][3][4] Therefore, an aqueous vehicle like saline is likely unsuitable. The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing or suspending the compound effectively.[2][3]

Table 1: Common Vehicles for Oral Administration of Hydrophobic Compounds

Vehicle CompositionTypeKey Considerations
0.5% - 1% Methylcellulose (MC) in waterSuspensionGood for uniform suspensions; requires consistent mixing.
0.5% Carboxymethylcellulose (CMC) in waterSuspensionSimilar to MC, may have different viscosity.
20% Captisol® (sulfobutylether-β-cyclodextrin)SolutionCan improve solubility but may affect pharmacokinetics.
Corn oil / Sesame oil / Olive oilSolution/SuspensionSuitable for highly lipophilic compounds; can affect absorption.
10% DMSO, 40% PEG400, 50% SalineCo-solvent systemEffective for solubilization but check for vehicle toxicity.

It is imperative to run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q3: Which route of administration is recommended?

A3: The optimal route depends on the experimental goals, such as desired speed of onset and whether you need to bypass first-pass metabolism.[5]

  • Oral (PO): Often preferred as it is less invasive and mimics clinical administration in humans.[5] However, bioavailability may be low for poorly soluble compounds.[2][3]

  • Intraperitoneal (IP): Allows for rapid absorption into the vasculature, bypassing the gastrointestinal tract.[6][7] It's a common route in rodent studies for proof-of-concept experiments.[6]

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action.[5][7] This route is best for pharmacokinetic studies but can be technically challenging for repeated dosing.[5][7]

  • Subcutaneous (SC): Leads to slower, more sustained absorption compared to IP or IV routes.[5][7]

For initial efficacy studies, oral gavage or IP injection are common starting points.

Q4: How often should I administer the compound?

A4: Dosing frequency depends on the compound's half-life (t½). Without established pharmacokinetic data for this compound, a once-daily (q.d.) administration is a reasonable starting point for a multi-day study. If a sustained effect is needed and the compound is cleared quickly, twice-daily (b.i.d.) dosing may be necessary. A pilot pharmacokinetic study is the best way to determine the optimal dosing interval.

Troubleshooting Guides

Issue 1: The compound is not dissolving or is precipitating out of the vehicle.

Possible Cause Solution
Incorrect Vehicle: The chosen vehicle is not suitable for the physicochemical properties of this compound.1. Try a different vehicle: Refer to Table 1 and test alternative solvents or suspending agents.[2][3] 2. Use a co-solvent system: A mixture of solvents (e.g., DMSO/PEG400/saline) can enhance solubility.[2] 3. Reduce particle size: Micronization or sonication can help create a more stable suspension.
Low Temperature: The compound may be precipitating at room temperature or upon refrigeration.1. Prepare fresh daily: Avoid storing the formulation for extended periods. 2. Gently warm the solution: Before administration, warm the vehicle to 37°C to aid dissolution, but ensure the compound is heat-stable.
Concentration Too High: The desired dose exceeds the solubility limit of the vehicle.1. Increase the dosing volume: Ensure the volume is within acceptable limits for the animal species and route of administration (see Table 3). 2. Split the dose: Administer the dose in two separate injections if the volume is too large for a single administration.

Issue 2: Animals in the treatment group are showing signs of distress or toxicity (e.g., weight loss, lethargy) that are not seen in the control group.

Possible Cause Solution
Compound Toxicity: The dose is above the Maximum Tolerated Dose (MTD).1. Reduce the dose: Lower the dose to a level that is well-tolerated.[1] 2. Perform a formal MTD study: Systematically test a range of doses to identify the threshold for toxicity.[1]
Vehicle Toxicity: The vehicle itself is causing adverse effects, especially with repeated dosing.1. Run a vehicle-only control group: This is essential to differentiate between compound and vehicle effects. 2. Change the vehicle: Switch to a more biocompatible vehicle, such as an aqueous suspension or an oil-based formulation.
Stress from Administration: The handling and administration procedure is causing stress.1. Acclimatize animals: Handle the animals for several days before the experiment begins to accustom them to the procedure.[8] 2. Refine technique: Ensure proper and gentle technique for gavage or injections.[7]

Issue 3: No therapeutic effect is observed at the tested doses.

Possible Cause Solution
Dose is too low: The administered dose is below the therapeutic window.1. Increase the dose: Cautiously escalate the dose, ensuring it remains below the MTD. 2. Review in vitro data: Confirm that the target plasma concentration is achievable with the current dosing regimen.
Poor Bioavailability: The compound is not being absorbed effectively, especially after oral administration.1. Change the route of administration: Switch from oral to IP or IV to bypass first-pass metabolism and improve systemic exposure.[5] 2. Improve the formulation: Use a different vehicle that enhances solubility and absorption.[4][9] 3. Conduct a pilot PK study: Measure plasma concentrations of the compound to confirm systemic exposure.
Rapid Metabolism/Clearance: The compound is being eliminated from the body too quickly.1. Increase dosing frequency: Move from once-daily to twice-daily administration. 2. Measure the half-life: A pharmacokinetic study is necessary to determine the compound's half-life and inform the dosing schedule.

Data Presentation

Table 2: Example Dose-Response Data for this compound in a Murine Tumor Model (Hypothetical Data)

Dose (mg/kg, PO, q.d.)NAverage Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle (0.5% CMC)101502 ± 120-+5.2
10101187 ± 9821%+4.8
3010751 ± 7550%+2.1
10010465 ± 6269%-3.5

Table 3: Example Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Bioavailability (%)
IV512500.125002.5100%
PO204501.020002.820%
IP209800.545002.645%

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% Carboxymethylcellulose (CMC) for Oral Administration

  • Materials: this compound powder, 0.5% (w/v) CMC in sterile water, microcentrifuge tubes, sonicator, vortex mixer.

  • Calculation: Determine the total volume of formulation needed. Calculate the required mass of this compound based on the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).

  • Preparation: a. Weigh the required amount of this compound and place it in a suitable container (e.g., a 15 mL conical tube). b. Add a small volume of the 0.5% CMC vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous mixture. d. Sonicate the suspension for 5-10 minutes in a water bath sonicator to break up any aggregates. e. Store at 4°C and protect from light. Before each use, vortex thoroughly to ensure uniform suspension.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).

  • Administration: a. Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. b. Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. c. Once at the correct depth, slowly dispense the formulation. d. Withdraw the needle gently and return the mouse to its cage. e. Monitor the animal for a few minutes to ensure there are no signs of distress or misdosing (e.g., fluid coming from the nose).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates 5OM This compound 5OM->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G Start Start DoseRange Dose Range-Finding Study (e.g., 10, 50, 100 mg/kg) Start->DoseRange SelectDoses Select 3-4 Doses Below MTD DoseRange->SelectDoses Determine MTD Toxicity Observe for Toxicity (Weight loss, clinical signs) DoseRange->Toxicity EfficacyStudy Conduct Main Efficacy Study (e.g., 28 days) SelectDoses->EfficacyStudy DataAnalysis Analyze Endpoints (Tumor volume, Biomarkers) EfficacyStudy->DataAnalysis Results Results DataAnalysis->Results Statistically Significant Effect?

Caption: Experimental workflow for a dose-finding and efficacy study.

G Start Compound Precipitates in Formulation CheckSolubility Is concentration too high? Start->CheckSolubility IncreaseVolume Increase dosing volume (within limits) CheckSolubility->IncreaseVolume Yes TryNewVehicle Test alternative vehicle (e.g., oil, Captisol) CheckSolubility->TryNewVehicle No Success Stable Formulation Achieved IncreaseVolume->Success UseSuspension Create a fine suspension (sonication/micronization) TryNewVehicle->UseSuspension Still insoluble TryNewVehicle->Success Soluble UseSuspension->Success

Caption: Troubleshooting logic for formulation and solubility issues.

References

Overcoming challenges in the purification of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-O-Methyllatifolin.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from its natural source?

A1: The initial extraction of this compound, a neoflavonoid, typically involves the use of organic solvents on powdered plant material, often from Dalbergia species. A common method is Soxhlet extraction using a solvent mixture like ethanol-toluene (2:1, v/v) to efficiently extract a broad range of compounds, including this compound, from the heartwood of Dalbergia latifolia.[1]

Q2: What are the major challenges in purifying this compound?

A2: The primary challenges in purifying this compound stem from its presence in a complex mixture of structurally similar flavonoids and other phenolic compounds within the plant extract.[2][3] These challenges include:

  • Co-elution of related flavonoids: Compounds such as latifolin, dalbergiphenol, and dalbergin have similar polarities and can be difficult to separate using standard chromatographic techniques.[2]

  • Degradation of the compound: Flavonoids can be susceptible to degradation under harsh pH conditions or elevated temperatures.[4]

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-recovery purification steps.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from other compounds in the extract. By spotting the crude mixture, fractions from column chromatography, and a reference standard (if available) on a TLC plate, you can visualize the separation and identify the fractions containing the target compound.

Q4: What are the expected properties of pure this compound?

A4: Pure this compound is a yellow-colored compound.[1] Its molecular formula is C₁₈H₂₀O₄, with a corresponding molecular weight of approximately 300.35 g/mol .

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound from other flavonoids. The solvent system is not optimal for resolving compounds with similar polarities.1. Optimize the solvent gradient: A shallower gradient with a gradual increase in the polar solvent can improve resolution. 2. Try a different solvent system: Experiment with different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). 3. Use a different stationary phase: Consider using a different type of silica gel or an alternative adsorbent like alumina.
This compound is not eluting from the column. The eluting solvent is not polar enough to move the compound through the column.1. Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent in your eluent system. 2. Perform a flush with a highly polar solvent: At the end of the run, flush the column with a strong solvent like pure methanol or acetone to elute any strongly retained compounds.
The collected fractions containing this compound are still a mixture of several compounds. The column was overloaded with the crude extract, leading to broad peaks and poor separation.1. Reduce the sample load: Use a smaller amount of crude extract for the amount of silica gel in the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 2. Improve the sample loading technique: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and apply it evenly to the top of the column.
The color of the fractions changes, but this compound is not the major component. Other colored compounds are co-eluting.Use TLC analysis for each fraction to confirm the presence and relative purity of this compound, rather than relying solely on color.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures.1. Evaporate some of the solvent: Gently heat the solution to reduce the solvent volume and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. 3. Change the solvent system: If the compound is too soluble, try a solvent in which it is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).
An oil forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also prevent crystal lattice formation.1. Lower the temperature at which the compound dissolves: Use a lower-boiling point solvent. 2. Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. 3. Redissolve the oil: Add a small amount of the "good" solvent to redissolve the oil, then add the "poor" solvent dropwise until turbidity persists and allow it to cool slowly.
The purity of the recrystallized product is still low. Impurities are co-crystallizing with this compound.1. Choose a more selective solvent: Find a solvent that solubilizes the impurities well at all temperatures but the target compound only at high temperatures. 2. Perform a second recrystallization: A subsequent recrystallization step can significantly improve purity.

Data Presentation

The following tables provide an example of the expected yield and purity at different stages of a typical purification process for this compound from Dalbergia latifolia heartwood.

Table 1: Purification Yield of this compound

Purification Stage Starting Material (g) Product Mass (g) Yield (%)
Crude Extraction 1000 (Dry Wood Powder)50 (Crude Extract)5.0
Column Chromatography 50 (Crude Extract)2.5 (Enriched Fraction)5.0
Recrystallization 2.5 (Enriched Fraction)1.8 (Pure Crystals)72.0
Overall Yield 1000 (Dry Wood Powder)1.8 (Pure Crystals)0.18

Table 2: Purity Assessment of this compound Fractions

Purification Stage Method of Analysis Purity of this compound (%)
Crude Extract HPLC-UV~5-10
Column Chromatography Fraction HPLC-UV~70-85
After Recrystallization HPLC-UV>95

Experimental Protocols

Protocol 1: Extraction and Column Chromatography of this compound

This protocol describes a general procedure for the extraction and initial purification of this compound from Dalbergia latifolia heartwood.

  • Preparation of Plant Material:

    • Grind the air-dried heartwood of Dalbergia latifolia into a fine powder.

  • Soxhlet Extraction:

    • Place 1 kg of the powdered wood into a large Soxhlet apparatus.

    • Extract with a mixture of ethanol and toluene (2:1, v/v) for 8-12 hours.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh size). The size of the column will depend on the amount of crude extract.

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the dissolved extract onto the top of the column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate.

      • Start with 100% n-hexane.

      • Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a consistent volume (e.g., 50 mL).

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

    • Evaporate the solvent from the combined fractions to yield an enriched fraction.

Protocol 2: Recrystallization of this compound

This protocol outlines the final purification step to obtain high-purity this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the enriched fraction in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point for flavonoids.

  • Recrystallization Procedure:

    • Place the enriched fraction in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was added, perform a hot filtration to remove it.

    • Allow the flask to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow start Dalbergia latifolia Heartwood Powder extraction Soxhlet Extraction (Ethanol/Toluene) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc enriched_fraction Enriched Fraction of This compound tlc->enriched_fraction Combine Fractions recrystallization Recrystallization enriched_fraction->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography cause1 Suboptimal Solvent System? start->cause1 cause2 Column Overload? start->cause2 cause3 Irregular Column Packing? start->cause3 solution1 Optimize Solvent Gradient or Change Solvents cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Common artifacts in in-vitro assays with 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-O-Methyllatifolin is a stilbenoid compound. Due to the limited availability of specific experimental data for this molecule, this guide is based on the known properties and potential in-vitro assay artifacts common to the stilbenoid class of natural products. Researchers should consider this general guidance and perform appropriate controls for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound is a natural product belonging to the stilbenoid family. Stilbenoids are characterized by a 1,2-diphenylethylene backbone and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Q2: What are the common challenges when working with stilbenoids like this compound in in-vitro assays?

A2: Stilbenoids can present several challenges in in-vitro settings. These include:

  • Poor aqueous solubility: Many stilbenoids are hydrophobic, which can lead to precipitation in aqueous assay buffers and inaccuracies in concentration.

  • Assay interference: Their chemical structure can interfere with certain assay components. For example, as phenolic compounds, they can directly reduce assay reagents in colorimetric and fluorometric assays, leading to false-positive results.

  • Pro-oxidant activity: While known as antioxidants, under certain conditions (e.g., high concentrations, presence of metal ions), stilbenoids can exhibit pro-oxidant activity, which can complicate the interpretation of cytotoxicity data.[1][2]

  • Metabolic instability: In cell-based assays, stilbenoids can be rapidly metabolized, leading to an underestimation of their potency.

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms, leading to a high rate of false positives in high-throughput screening. Substructures common in natural products, including some stilbenoids, are known to be potential PAINS. It is crucial to perform secondary assays and mechanism-of-action studies to confirm any observed activity of this compound and rule out non-specific interference.

Troubleshooting Guide

Issue 1: Inconsistent results in MTT/XTT and other tetrazolium-based cytotoxicity assays.

Q: We are observing an unexpected increase in signal at certain concentrations of this compound in our MTT assay, suggesting increased cell viability, which contradicts our other observations. What could be the cause?

A: This is a common artifact with phenolic compounds like stilbenoids. The compound itself may be directly reducing the tetrazolium dye (e.g., MTT to formazan), independent of cellular metabolic activity. This leads to a false-positive signal that can mask the compound's true cytotoxic effect.

Troubleshooting Steps:

  • Cell-Free Control: Run the MTT assay in the absence of cells, including only media, the assay reagents, and this compound at the concentrations used in your experiment. A significant signal in this control indicates direct reduction of the dye by the compound.

  • Alternative Cytotoxicity Assays: Use a non-tetrazolium-based assay to confirm your results. Good alternatives include:

    • LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase (LDH) released from damaged cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

    • ATP-based Assays: Measure intracellular ATP levels as an indicator of metabolically active cells.[3]

  • Data Normalization: If a low level of direct reduction is observed, you may be able to subtract the background signal from the cell-free control from your experimental data. However, this is less reliable than using an alternative assay.

Issue 2: High variability in antioxidant capacity assays (e.g., DPPH, ABTS).

Q: Our results from DPPH and ABTS assays with this compound are not reproducible. What factors could be contributing to this variability?

A: The antioxidant activity of stilbenoids can be sensitive to experimental conditions.

Troubleshooting Steps:

  • Solubility: Ensure this compound is completely dissolved in the reaction buffer. Precipitation will lead to inconsistent results. Consider using a co-solvent like DMSO or ethanol, but keep the final concentration low and consistent across all wells, including controls.

  • Light Sensitivity: Stilbenoids can be light-sensitive. Protect your stock solutions and assay plates from light to prevent degradation.

  • pH Dependence: The antioxidant capacity of phenolic compounds can be pH-dependent. Ensure your buffer system is robust and the pH is consistent throughout the experiment.

  • Reaction Kinetics: The reaction between stilbenoids and radicals like DPPH or ABTS may not be instantaneous. Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for a stilbenoid compound like this compound, based on published data for similar molecules.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (72h incubation)

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.1
HCT116Colon Carcinoma18.9
HeLaCervical Carcinoma33.7

Table 2: Hypothetical Antioxidant Activity of this compound

AssayMeasurementHypothetical Value
DPPH ScavengingIC50 (µM)15.8
ABTS ScavengingTrolox Equivalents (TE)2.1

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each concentration of this compound to different wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

Visualizations

cluster_workflow In-Vitro Screening Workflow A Prepare this compound Stock Solution B Primary Screening (e.g., Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Alternative Assay) C->D E Mechanism of Action Studies D->E

Caption: A typical workflow for in-vitro screening of a novel compound.

cluster_pathway Hypothetical Stilbenoid Signaling Pathway Stilbenoid This compound ROS Reactive Oxygen Species (ROS) Stilbenoid->ROS Scavenges Nrf2 Nrf2 Stilbenoid->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

Caption: A potential signaling pathway modulated by stilbenoids.

Caption: A decision tree for troubleshooting cytotoxicity assay artifacts.

References

How to prevent the degradation of 5-O-Methyllatifolin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-O-Methyllatifolin to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for flavonoids like this compound are oxidation, hydrolysis (especially under alkaline conditions), exposure to light (photodegradation), and elevated temperatures.[1][2][3][4][5][6][7]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored at temperatures below -15°C in a tightly sealed container to protect it from moisture and air.[8] It is also crucial to store it in the dark to prevent photodegradation.[6][7]

Q3: Can I store this compound in a solution?

A3: If storage in solution is necessary, it is recommended to use a slightly acidic buffer and to store the solution at low temperatures (e.g., 4°C or frozen) for short periods.[1][3] The stability of flavonoids is generally higher in acidic to neutral pH conditions compared to alkaline conditions.[1][3] Long-term storage in solution is not recommended.

Q4: Are there any compatible stabilizers I can use with this compound?

A4: While specific studies on this compound are limited, antioxidants commonly used for flavonoids may enhance its stability. These include ascorbic acid (Vitamin C) and other flavonoids like quercetin.[9] The use of chelating agents can also be considered to sequester metal ions that can catalyze oxidation.

Q5: How can I detect if my this compound has degraded?

A5: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or, more accurately, through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3][4] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid compound. Oxidation or photodegradation.Store the compound in an amber vial or light-blocking container at <-15°C.[8] Consider purging the container with an inert gas like argon or nitrogen before sealing.
Decreased purity observed in HPLC analysis. Improper storage temperature or exposure to moisture/air.Ensure the compound is stored at <-15°C in a desiccated environment.[8] Use a tightly sealed container. For solutions, prepare them fresh and use them promptly.
Rapid degradation in solution. High pH of the solvent or exposure to light.Use a slightly acidic buffer for your solution. Protect the solution from light by using amber vials or covering the container with aluminum foil. Store at 4°C for short-term use.[5][6]
Inconsistent experimental results. Inconsistent purity of this compound due to degradation.Perform a purity check using HPLC before each experiment. If degradation is suspected, use a fresh, properly stored batch of the compound.

Data on Storage Conditions

Parameter Condition Expected Outcome Reference
Temperature<-15°COptimal for long-term stability of solid compound.[8]
4°CSuitable for short-term storage of solutions.[5]
25°C (Room Temperature)Increased risk of degradation, especially over time.[5]
LightDark (Amber vial/foil)Minimizes photodegradation.[6][7]
Ambient LightCan lead to significant degradation.[6]
AtmosphereInert Gas (Argon/Nitrogen)Reduces oxidative degradation.Inferred from general chemical stability principles.
AirPromotes oxidation.Inferred from general chemical stability principles.
pH (in solution)Acidic (pH < 7)Generally higher stability.[1][3]
Alkaline (pH > 7)Increased rate of degradation.[2][4]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate amber vials for each storage condition to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • For pH stability testing, dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, and 9).

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-350 nm for flavonoids).

  • Injection Volume: 10-20 µL.

3. Stability Study Procedure:

  • Analyze an initial sample (Time 0) to determine the initial purity and peak area of this compound.

  • Store the aliquots under the different conditions.

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw a sample from each condition.

  • Analyze the samples by HPLC under the same conditions as the initial analysis.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Monitor the formation of any new peaks, which indicate degradation products.

Visualizations

degradation_pathway mol This compound oxidized Oxidized Products (e.g., quinones) mol->oxidized O2, Metal Ions hydrolyzed Hydrolyzed Products (demethylation) mol->hydrolyzed H2O (alkaline pH) photodegraded Photodegradation Products mol->photodegraded UV/Vis Light

Caption: Probable degradation pathways for this compound.

troubleshooting_workflow start Degradation Suspected check_appearance Visual Inspection: Color Change? start->check_appearance check_hplc HPLC Analysis: Reduced Purity or New Peaks? check_appearance->check_hplc No review_storage Review Storage Conditions check_appearance->review_storage Yes check_hplc->review_storage Yes end Problem Resolved check_hplc->end No check_temp Temperature > -15°C? review_storage->check_temp check_light Exposed to Light? check_temp->check_light No remediate_temp Store at <-15°C check_temp->remediate_temp Yes check_container Container Not Sealed? check_light->check_container No remediate_light Store in Dark check_light->remediate_light Yes remediate_container Use Tightly Sealed Container check_container->remediate_container Yes check_container->end No remediate_temp->end remediate_light->end remediate_container->end

Caption: Troubleshooting workflow for this compound degradation.

stability_testing_workflow start Start Stability Test prep_sample Prepare this compound Samples (Solid & Solution) start->prep_sample initial_analysis Initial HPLC Analysis (Time 0) prep_sample->initial_analysis store_samples Store Samples under Varied Conditions initial_analysis->store_samples time_point_analysis Analyze Samples at Scheduled Time Points store_samples->time_point_analysis compare_data Compare Data to Time 0 time_point_analysis->compare_data calculate_degradation Calculate % Degradation & Identify Products compare_data->calculate_degradation end Determine Stability Profile calculate_degradation->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Addressing Off-Target Effects of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and mitigate potential off-target effects of 5-O-Methyllatifolin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring flavonoid found in various plant species.[1] It is recognized for its potential biological activities, including the modulation of enzymatic pathways and interaction with cellular receptors, which may influence antioxidant and anti-inflammatory responses.[1] Researchers utilize it as a tool to investigate complex biological systems and explore its therapeutic potential.[1]

Q2: What are off-target effects and why should I be concerned when using this compound?

Off-target effects are unintended interactions of a compound with biomolecules other than the intended target.[2][3] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses, making it crucial to differentiate them from the on-target effects of this compound.[2][3]

Q3: My cells are showing unexpected levels of toxicity after treatment with this compound. Could this be an off-target effect?

Yes, unexpected cytotoxicity is a common indicator of off-target effects.[3] This can occur if this compound interacts with proteins essential for cell survival. It is important to perform dose-response experiments to determine if the toxicity occurs at concentrations significantly higher than those required for the desired on-target activity.[3]

Q4: The observed phenotype in my experiment does not seem to align with the known function of the intended target of this compound. What should I do?

This discrepancy could suggest that the observed phenotype is a result of off-target effects.[2] To investigate this, you can use a secondary, structurally different inhibitor for the same target to see if the phenotype is reproduced.[2] Additionally, a rescue experiment, where a resistant mutant of the target protein is expressed, can help confirm if the effect is on-target.[2]

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Toxicity

If you observe a cellular response that is inconsistent with the expected on-target effects of this compound or notice significant cytotoxicity, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotype EC50 with On-Target IC50 dose_response->compare_ic50 secondary_inhibitor Validate with Structurally Distinct Inhibitor compare_ic50->secondary_inhibitor If EC50 >> IC50 rescue_experiment Conduct Rescue Experiment compare_ic50->rescue_experiment If EC50 ≈ IC50 off_target_profiling Perform Off-Target Profiling (e.g., Kinome Scan) secondary_inhibitor->off_target_profiling on_target Likely On-Target Effect rescue_experiment->on_target Phenotype Rescued off_target Likely Off-Target Effect rescue_experiment->off_target Phenotype Not Rescued off_target_profiling->off_target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Data Presentation: Dose-Response Analysis

A crucial first step is to establish the relationship between the concentration of this compound and the observed effect. This helps to distinguish between high-potency on-target effects and lower-potency off-target effects.

Concentration of this compoundOn-Target Inhibition (%)Observed Phenotype (%)Cell Viability (%)
0.01 µM15598
0.1 µM451095
1 µM853090
10 µM958060
100 µM989020

Table 1: Hypothetical data illustrating the relationship between this compound concentration, on-target inhibition, a secondary phenotype, and cell viability.

Problem 2: How to Confirm On-Target Engagement in Cells

It is essential to verify that this compound is binding to its intended target within your cellular model.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a set duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the soluble target protein in each sample using Western blotting or another sensitive protein detection method.

  • Analysis: A positive shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.

CETSA Workflow Diagram

G cluster_0 Cell Treatment control Vehicle Control heat Heat Aliquots at Different Temperatures control->heat treatment This compound treatment->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Fractions lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze result Compare Melting Curves for Target Stabilization analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Problem 3: Identifying Potential Off-Targets Systematically

If you suspect off-target effects, a broad screening approach can help identify the unintended interacting partners. Since flavonoids can interact with kinases, a kinase profiling screen is a rational approach.

Experimental Protocol: Kinase Profiling Screen (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup: In a multi-well plate, combine the kinase to be tested, a suitable substrate, and this compound at a screening concentration (e.g., 10 µM).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measurement: Measure the luminescence, which is proportional to the ADP concentration and, therefore, the kinase activity. A reduction in signal indicates inhibition by this compound.

Signaling Pathway Visualization: On-Target vs. Off-Target Effects

Understanding how on-target and off-target effects can diverge is key to interpreting your results.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound target Intended Target compound->target Inhibits off_target_node Unintended Target compound->off_target_node Inhibits downstream_on Expected Downstream Signaling target->downstream_on phenotype_on Desired Phenotype downstream_on->phenotype_on downstream_off Unexpected Downstream Signaling off_target_node->downstream_off phenotype_off Undesired/Confounding Phenotype downstream_off->phenotype_off

Caption: Divergence of on-target and off-target signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and strategizing the enhancement of 5-O-Methyllatifolin's bioavailability. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge is its poor aqueous solubility, which is a common characteristic of hydrophobic compounds.[1][2] This low solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3] Consequently, the amount of this compound that reaches the systemic circulation is often low and variable.[1]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:

  • Nanoformulations (e.g., Nanoemulsions): Encapsulating this compound in nano-sized droplets can significantly increase its surface area, leading to improved dissolution and absorption.[4][5][6]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate compared to its crystalline form.[7][8][9]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[7][10][11]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[12][13]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound formulation.
Potential Cause Troubleshooting Step Expected Outcome
Poor wettability of the drug powder. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate) into the dissolution medium or formulation.[14]Improved wetting of the powder, leading to a faster and more complete dissolution.
Drug recrystallization in the formulation. Characterize the solid state of the drug in the formulation using techniques like DSC or XRD. Reformulate using a different polymer or a higher polymer-to-drug ratio in solid dispersions.Maintenance of the amorphous state, preventing a decrease in solubility and dissolution.
Inadequate formulation composition. Optimize the excipient selection. For solid dispersions, choose a polymer with good solubilizing capacity for the drug.[8] For nanoemulsions, screen different oils, surfactants, and co-surfactants.[15]Enhanced drug release from the formulation into the dissolution medium.
Incorrect dissolution test parameters. Ensure the dissolution medium has appropriate pH and volume, and the agitation speed is suitable to simulate in vivo conditions.[16][17]A more accurate and reproducible assessment of the formulation's dissolution profile.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step Expected Outcome
Food effect on drug absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.[18]Understanding the influence of food on bioavailability, which can inform dosing recommendations.
First-pass metabolism. Investigate the metabolism of this compound using liver microsomes in vitro.[3][19] Consider co-administration with an inhibitor of relevant metabolic enzymes if ethically and clinically feasible.Identification of major metabolites and the potential for improving bioavailability by reducing pre-systemic clearance.
Efflux transporter involvement (e.g., P-glycoprotein). Perform a Caco-2 permeability assay to determine the efflux ratio.[4][7][20]Identification of P-gp mediated efflux as a barrier to absorption, which could be addressed by co-administering a P-gp inhibitor.
Formulation instability in the GI tract. Evaluate the stability of the formulation in simulated gastric and intestinal fluids.Development of a more robust formulation that protects the drug from degradation and ensures consistent release.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (20 mg/kg dose).

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound150 ± 354.0 ± 1.2980 ± 210100
Nanoemulsion850 ± 1201.5 ± 0.55890 ± 950601
Solid Dispersion (1:5 drug-polymer ratio)620 ± 902.0 ± 0.84550 ± 780464
Cyclodextrin Complex480 ± 752.5 ± 0.73600 ± 620367

Note: The data presented in this table is for illustrative purposes to demonstrate the potential improvements in bioavailability with different formulation strategies and is not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Deionized water

Method:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: Titrate a mixture of oil, surfactant, and co-surfactant with water to identify the nanoemulsion region.

  • Preparation of Nanoemulsion:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil phase under constant stirring using a magnetic stirrer.

    • Homogenize the resulting coarse emulsion using a high-pressure homogenizer or ultrasonicator to obtain a translucent nanoemulsion.[4][15]

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Calculate the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).[21]

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate the in vitro release profile of different this compound formulations.

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

Method:

  • Place the formulated this compound (e.g., solid dispersion, capsule containing nanoemulsion) in the dissolution vessel.

  • Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 360, 480 minutes).

  • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.[6][22]

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Formulation Strategy (Nanoemulsion, Solid Dispersion, etc.) Optimization Optimize Formulation (Excipient Screening, Ratio) Formulation->Optimization Iterative Process Characterization Physicochemical Characterization (Particle Size, Drug Load) Optimization->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Pharmacokinetics Pharmacokinetic Studies in Animals Permeability->Pharmacokinetics Bioavailability Calculate Bioavailability Pharmacokinetics->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism Oral Oral Administration of This compound Formulation Lumen Drug Release & Dissolution in GI Lumen Oral->Lumen Enterocyte Absorption into Enterocytes Lumen->Enterocyte Enterocyte->Lumen Efflux PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver First-Pass Metabolism in Liver (CYP450) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Metabolites Metabolites Liver->Metabolites Metabolism Target Distribution to Target Tissues Systemic->Target Efflux P-gp Efflux

Caption: Potential absorption and metabolism pathway for orally administered this compound.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Activity of 5-O-Methyllatifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory agents is a cornerstone of drug discovery, aimed at addressing a myriad of acute and chronic inflammatory conditions. 5-O-Methyllatifolin has emerged as a compound of interest, with preliminary in vitro data suggesting potential anti-inflammatory properties. However, the translation of these findings into a preclinical in vivo setting is a critical step for validation. This guide provides a comparative framework for the in vivo evaluation of this compound's anti-inflammatory activity. Due to the absence of published in vivo data for this compound, this guide presents a hypothetical study design and data, juxtaposed with established experimental data for well-known anti-inflammatory agents: the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib, and the natural compound Curcumin. This comparative approach offers a benchmark for assessing the potential efficacy of this compound and a practical guide for designing and interpreting pivotal in vivo experiments.

Experimental Protocols

Two standard and widely accepted in vivo models are proposed to assess the anti-inflammatory effects of this compound: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model to study the modulation of inflammatory cytokines.

Carrageenan-Induced Paw Edema in Rats

This model is a classic assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound, Indomethacin, Celecoxib, Curcumin

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animals are randomly divided into five groups (n=6 per group): Vehicle control, this compound (hypothetical dose: 50 mg/kg), Indomethacin (10 mg/kg), Celecoxib (30 mg/kg), and Curcumin (100 mg/kg).

  • The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[1][2]

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound, Indomethacin, Celecoxib, Curcumin

  • Lipopolysaccharide (LPS) from E. coli (1 mg/kg)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animals are randomly divided into five groups (n=6 per group): Vehicle control, this compound (hypothetical dose: 50 mg/kg), Indomethacin (5 mg/kg), Celecoxib (20 mg/kg), and Curcumin (50 mg/kg).

  • The test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes prior to LPS administration.

  • Systemic inflammation is induced by an i.p. injection of LPS (1 mg/kg).[3]

  • Two hours after LPS injection, blood is collected via cardiac puncture, and serum is separated.

  • Serum levels of TNF-α, IL-1β, and IL-6 are quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage reduction in cytokine levels is calculated for each treatment group compared to the LPS-only group.

Comparative Data Presentation

The following tables summarize the expected (hypothetical) quantitative data for this compound in comparison to the experimental data for Indomethacin, Celecoxib, and Curcumin in the described in vivo models.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
This compound (50 mg/kg)0.55 ± 0.0435.3%
Indomethacin (10 mg/kg)0.40 ± 0.0352.9%[4][5]
Celecoxib (30 mg/kg)0.48 ± 0.0443.5%[6][7]
Curcumin (100 mg/kg)0.58 ± 0.0531.8%[4][5]

Data for this compound is hypothetical and for comparative purposes only.

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment Group (Dose)TNF-α (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
LPS + Vehicle2500 ± 150800 ± 601200 ± 100
LPS + this compound (50 mg/kg)1625 ± 120520 ± 50780 ± 70
LPS + Indomethacin (5 mg/kg)1875 ± 140[8]640 ± 55[9]900 ± 80[8]
LPS + Celecoxib (20 mg/kg)1500 ± 110[10][11]480 ± 45[10][11]720 ± 65[10][11]
LPS + Curcumin (50 mg/kg)1450 ± 130[12][13]440 ± 40[14]660 ± 60[12][13]

Data for this compound is hypothetical and for comparative purposes only.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation c1 Animal Grouping & Dosing c2 Baseline Paw Volume Measurement c1->c2 c3 Carrageenan Injection (Sub-plantar) c2->c3 c4 Paw Volume Measurement (1-5 hours) c3->c4 c5 Data Analysis: % Inhibition of Edema c4->c5 l1 Animal Grouping & Dosing l2 LPS Injection (Intraperitoneal) l1->l2 l3 Blood Collection (2 hours post-LPS) l2->l3 l4 Serum Separation l3->l4 l5 Cytokine Quantification (ELISA) l4->l5 l6 Data Analysis: % Reduction of Cytokines l5->l6

Caption: Experimental workflows for in vivo anti-inflammatory models.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription of Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 MAPK_Cytokines Pro-inflammatory Cytokines AP1->MAPK_Cytokines regulates transcription of

References

A Comparative Analysis of 5-O-Methyllatifolin and Other Stilbenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, stilbenoids have emerged as a significant class of polyphenolic compounds, lauded for their diverse and potent biological activities. This guide provides a comparative analysis of 5-O-Methyllatifolin against other well-studied stilbenoids, namely resveratrol, pterostilbene, and piceatannol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

While extensive research has elucidated the bioactivities of resveratrol and its analogs, data on this compound remains comparatively scarce. This analysis compiles the available information to draw meaningful comparisons and identify areas for future investigation.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of resveratrol, pterostilbene, and piceatannol. This data, primarily presented as IC50 values (the concentration required to inhibit a biological process by 50%), allows for a direct comparison of the potency of these stilbenoids.

Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
ResveratrolRAW 264.7~20[1]
PterostilbeneHT-2922.4[2]
PiceatannolRAW 264.7Not specified
This compound-Data not available

Table 2: Antioxidant Activity - DPPH Radical Scavenging

CompoundIC50 (µg/mL)Reference
Resveratrol2.86[3]
Pterostilbene163.43 - 173.96[4]
PiceatannolData not available
This compoundData not available

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
ResveratrolMCF-7 (Breast)51.18
HepG2 (Liver)57.4
4T1 (Breast)~100 (48h)
PterostilbeneC32 (Melanoma)~10
HT-29 (Colon)20.20
MCF-7 (Breast)44
PiceatannolHL-60 (Leukemia)5.1 (72h)
PANC-1 (Pancreatic)60 (48h)
MIA PaCa-2 (Pancreatic)90 (48h)
This compound-Data not available

Analysis of this compound

Latifolin itself, isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) by suppressing the activation of the NF-κB signaling pathway. Latifolin also exhibits antioxidant effects by mitigating the production of reactive oxygen species (ROS). Given that this compound is a methylated derivative of latifolin, it is plausible that it may retain some of these biological activities, although methylation can significantly alter the potency and pharmacological profile of a compound. Further research is imperative to quantify the specific anti-inflammatory, antioxidant, and cytotoxic effects of this compound.

Signaling Pathways

The biological activities of stilbenoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a common target for many stilbenoids.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Release NFkappaB_DNA NF-κB binding to DNA NFkappaB_active->NFkappaB_DNA Translocation Stilbenoids Stilbenoids (Resveratrol, Latifolin, etc.) Stilbenoids->IKK_complex Inhibition Stilbenoids->NFkappaB_active Inhibition of Translocation Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkappaB_DNA->Proinflammatory_genes Transcription NO_Inhibition_Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate for 24h A->B C Pre-treat with Test Compounds (1h) B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Incubate for 10 min F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I

References

5-O-Methyllatifolin: A Prospective Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Investigative Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comparative analysis of the potential anticancer efficacy of 5-O-Methyllatifolin. As of the date of this publication, there is a notable absence of direct experimental data on the bioactivity of this compound in cancer cell lines. The following guide is therefore a prospective analysis based on the known activities of its parent compound, latifolin, and other structurally related neoflavonoids isolated from the Dalbergia genus. The aim is to provide a foundational resource to stimulate and guide future research into this promising compound.

Introduction

This compound is a neoflavonoid, a class of polyphenolic compounds known for their diverse pharmacological activities. Its chemical structure is derived from latifolin, a natural product isolated from plant species of the Dalbergia genus, commonly known as rosewoods. While latifolin itself has demonstrated notable anti-inflammatory and anticarcinogenic properties, the specific efficacy of its 5-O-methylated derivative remains to be elucidated. This guide synthesizes the available data on latifolin and related Dalbergia compounds to project the potential anticancer profile of this compound and to provide a framework for its future investigation.

Comparative Cytotoxicity of Latifolin and Related Dalbergia Compounds

While awaiting direct experimental data for this compound, the cytotoxic activities of its parent compound, latifolin, and other molecules isolated from Dalbergia species offer valuable insights into its potential efficacy. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of these compounds across various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
LatifolinHuman Oral Squamous Carcinoma (YD-10B)Not explicitly defined in terms of IC₅₀, but shown to inhibit proliferation[1]
Unnamed Isoflavane (Compound 5)KB (Human oral carcinoma)3.47[2]
HeLa-S3 (Human cervical carcinoma)9.76[2]
MCF-7 (Human breast adenocarcinoma)Not specified as a numerical value but showed significant cytotoxicity[2]
HepG-2 (Human liver carcinoma)Not specified as a numerical value but showed significant cytotoxicity[2]
HT-29 (Human colon adenocarcinoma)Not specified as a numerical value but showed significant cytotoxicity[2]
Dalvelutinane B (Isoflavane)MCF-74.69[2]
Unnamed Isoflavane (Compound 3)KB8.29[2]
HeLa-S39.54[2]
Isoflavanone 13KB3.5 µg/mL[3]
MCF-75.4 µg/mL[3]
NCI-H187 (Human small cell lung cancer)4.8 µg/mL[3]
IsoliquiritigeninMCF10A (Human mammary epithelial)10.00 µg/mL[4]

Potential Mechanisms of Action and Involved Signaling Pathways

Based on the known mechanisms of latifolin, it is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and death.

Latifolin has been shown to induce apoptosis, autophagy, and necroptosis in human oral squamous cell carcinoma cells.[1] A primary target identified for latifolin is the PI3K/AKT/mTOR signaling pathway .[1] Inhibition of this pathway by latifolin leads to the dephosphorylation of key downstream effectors such as p70S6K, which is crucial for protein synthesis and cell cycle progression.[1]

Furthermore, latifolin has been observed to suppress the phosphorylation of key proteins involved in necroptosis, including RIP1, RIP3, and MLKL.[1] It is plausible that this compound shares these targets, potentially with altered potency or specificity due to the addition of a methyl group.

The following diagram illustrates the hypothesized signaling pathway targeted by this compound, based on the activity of latifolin.

Latifolin_Signaling_Pathway Latifolin This compound (Hypothesized) PI3K PI3K Latifolin->PI3K Apoptosis Apoptosis Latifolin->Apoptosis Autophagy Autophagy Latifolin->Autophagy Necroptosis Necroptosis Latifolin->Necroptosis RIP1_RIP3_MLKL RIP1/RIP3/MLKL (Necrosome) Latifolin->RIP1_RIP3_MLKL AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Protein Synthesis & Cell Cycle Progression p70S6K->Protein_Synthesis

Caption: Hypothesized signaling cascade of this compound in cancer cells.

Suggested Experimental Protocols for Efficacy Validation

To validate the anticancer efficacy of this compound, a series of in vitro experiments are recommended. The following protocols are standard methodologies for assessing the cytotoxic and mechanistic properties of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations & times) start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Methodology:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, cleaved PARP, Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical relationship of this compound to latifolin and other bioactive compounds from Dalbergia species suggests its potential as a novel anticancer agent. The preliminary analysis presented in this guide indicates that this compound may exhibit cytotoxic effects against a range of cancer cell lines, likely through the induction of apoptosis and modulation of the PI3K/AKT/mTOR signaling pathway.

Future research should prioritize the in vitro screening of this compound against a panel of cancer cell lines to determine its IC₅₀ values. Subsequent mechanistic studies, following the protocols outlined above, will be crucial to elucidate its precise molecular targets and signaling pathways. Further investigations into its effects on cell migration, invasion, and in vivo efficacy in preclinical animal models will be essential to fully characterize its therapeutic potential. The exploration of this compound represents a promising avenue for the discovery of new, plant-derived anticancer drugs.

References

A Comparative Analysis of the Neuroprotective Potential of Flavanones and Selenoflavanones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of flavanones and their selenium-containing analogs, selenoflavanones. This analysis is supported by experimental data on their physicochemical properties, in vitro antioxidant activity, and in vivo efficacy in a model of ischemic stroke.

The substitution of an oxygen atom with selenium in the flavanone scaffold has been investigated as a strategy to enhance the neuroprotective properties of this class of flavonoids. Selenoflavanones have demonstrated improved physicochemical characteristics that may lead to better blood-brain barrier (BBB) penetration and enhanced biological activity.[1][2][3][4] This guide summarizes the key findings from a comparative study of these two compound classes.

I. Physicochemical Properties: Enhancing Drug-like Characteristics

A key hurdle for neuroprotective agents is their ability to cross the blood-brain barrier.[1] The physicochemical properties of selenoflavanones and flavanones were evaluated to predict their potential for BBB penetration. The substitution of oxygen with selenium resulted in lower polarity (topological polar surface area - tPSA) and higher lipophilicity (ClogP) in selenoflavanones compared to their flavanone counterparts.[1] These properties are generally associated with improved membrane permeability and, consequently, a better potential to reach the central nervous system.[1]

CompoundStructuretPSA (Ų)ClogP
7-Methoxyselenoflavanone (1a) 46.63.5
6,7-Dimethoxyselenoflavanone (1b) 55.83.2
7-Methoxyflavanone (2a) 55.83.1
6,7-Dimethoxyflavanone (2b) 65.12.8

II. In Vitro Neuroprotection: Antioxidant Effects

The antioxidant capacity of these compounds was assessed in a human neuroblastoma cell line (SH-SY5Y) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1] Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases.[5]

Both selenoflavanones (1a and 1b) and flavanone (2a) demonstrated the ability to rescue neuronal cells from H₂O₂-induced cell death, indicating their antioxidant potential.[1] At most concentrations tested, the compounds restored cell viability to levels comparable to the untreated control group.[1]

TreatmentConcentration (M)Cell Viability (%)
Control -100
H₂O₂ (100 µM) -~40
7-Methoxyselenoflavanone (1a) + H₂O₂ 10⁻⁸~100
10⁻⁷~100
10⁻⁶~100
6,7-Dimethoxyselenoflavanone (1b) + H₂O₂ 10⁻⁸~100
10⁻⁷~100
10⁻⁶~60
7-Methoxyflavanone (2a) + H₂O₂ 10⁻⁸~100
10⁻⁷~100
10⁻⁶~100

Note: The data is approximated from the graphical representation in the source.

III. In Vivo Neuroprotection: Ischemic Stroke Model

The neuroprotective efficacy of selenoflavanones and flavanones was evaluated in a transient middle cerebral artery occlusion (MCAO) mouse model, which mimics ischemic stroke.[1] The primary endpoint was the reduction of infarct volume, a measure of brain tissue damage.

Selenoflavanones demonstrated superior neuroprotective activity in vivo compared to their flavanone analogs.[1] Treatment with 7-methoxyselenoflavanone (1a) and 6,7-dimethoxyselenoflavanone (1b) at a dose of 40 mg/kg resulted in a significant reduction in total infarct volume, comparable to the positive control, MCI-186.[1]

TreatmentDose (mg/kg)Total Infarct Volume (mm³)% Reduction in Infarct Volume
Control (Vehicle) -177.58 ± 6.69-
7-Methoxyselenoflavanone (1a) 40~98~45%
6,7-Dimethoxyselenoflavanone (1b) 40~105~41%
7-Methoxyflavanone (2a) 40~135~24%
6,7-Dimethoxyflavanone (2b) 40~145~18%
MCI-186 (Positive Control) 5 (IV)~98~45%

Note: The data is approximated from the graphical representation in the source.

IV. Experimental Protocols

A. In Vitro Antioxidant Assay
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Induction of Oxidative Stress: Cells were treated with 100 µM hydrogen peroxide (H₂O₂).

  • Treatment: Cells were co-treated with H₂O₂ and varying concentrations (10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) of selenoflavanones or flavanones.

  • Assessment of Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure cell viability.[1]

B. In Vivo Ischemic Stroke Model
  • Animal Model: Male ICR mice.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (MCAO) was performed for 90 minutes, followed by 22.5 hours of reperfusion.

  • Treatment: Selenoflavanones or flavanones were administered at a dose of 40 mg/kg.

  • Assessment of Neuroprotection: Infarct volumes were measured to quantify the extent of brain damage.[1]

V. Visualizing the Path to Neuroprotection

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G Proposed Mechanism of Neuroprotection cluster_0 Systemic Administration cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System Selenoflavanone Selenoflavanone BBB Improved BBB Penetration (Higher Lipophilicity) Selenoflavanone->BBB ROS Reactive Oxygen Species (ROS) Selenoflavanone->ROS Inhibits Neuroprotection Neuroprotection Selenoflavanone->Neuroprotection Direct Effect BBB->ROS Scavenging Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Causes Oxidative_Stress->Neuronal_Damage

Caption: Proposed mechanism of selenoflavanone neuroprotection.

G Experimental Workflow for In Vivo Neuroprotection Assay cluster_0 Animal Model cluster_1 Ischemia Induction cluster_2 Treatment cluster_3 Reperfusion & Analysis Mice Male ICR Mice MCAO Middle Cerebral Artery Occlusion (90 min) Mice->MCAO Compound_Admin Compound Administration (40 mg/kg) MCAO->Compound_Admin Reperfusion Reperfusion (22.5 h) Compound_Admin->Reperfusion Analysis Infarct Volume Measurement Reperfusion->Analysis

Caption: In vivo experimental workflow for MCAO model.

VI. Conclusion

The substitution of oxygen with selenium in the flavanone structure leads to the formation of selenoflavanones with enhanced neuroprotective properties. The improved physicochemical profile of selenoflavanones likely contributes to their superior in vivo efficacy in a mouse model of ischemic stroke.[1] Both flavanones and selenoflavanones exhibit in vitro antioxidant activity, but the enhanced in vivo performance of selenoflavanones suggests that they are promising candidates for further development as neuroprotective agents.[1] Future studies should focus on elucidating the precise molecular mechanisms underlying the neuroprotective effects of selenoflavanones and evaluating their efficacy in other models of neurodegenerative diseases.

References

Unveiling Potential Anti-Inflammatory Action: A Comparative In Silico Docking Study of 5-O-Methyllatifolin and Other Flavonoids Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential of 5-O-Methyllatifolin, a naturally occurring flavonoid, to target the well-established anti-inflammatory protein, Cyclooxygenase-2 (COX-2). Through a hypothetical in silico docking study and comparison with known flavonoid inhibitors, this document offers insights into its prospective mechanism of action and validates the utility of computational methods in early-stage drug discovery.

While direct experimental data on the protein targets of this compound is limited, its structural similarity to other bioactive flavonoids suggests its potential to interact with key proteins involved in inflammation and cancer. This guide explores this hypothesis by focusing on COX-2, a critical enzyme in the inflammatory pathway and a validated target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] Overexpression of COX-2 is also implicated in various cancers.[1][2]

Comparative Docking Analysis

To assess the potential of this compound as a COX-2 inhibitor, a hypothetical in silico docking study was conceptualized. This approach predicts the binding affinity and interaction patterns of a ligand with a protein's active site. For comparison, this guide summarizes the docking results of other known flavonoids that have been studied for their COX-2 inhibitory activity.[1][3]

The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative binding energy suggests a more favorable and stable binding. The key amino acid residues within the COX-2 active site that are crucial for inhibitor binding include TYR 385, SER 530, and ARG 120.[1]

CompoundDocking SoftwareBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
This compound (Hypothetical)
FlavanoneAutoDock-7.0 to -9.1TYR 385, SER 530
QuercetinFlexX, ArgusLab> -10 kJ/mol, > -8 kcal/molSER 530[1]
LuteolinFlexX, ArgusLab> -10 kJ/mol, > -8 kcal/molSER 530[1]
KaempferolFlexX, ArgusLab> -10 kJ/mol, > -8 kcal/molSER 530[1]
MyricetinFlexX, ArgusLab> -10 kJ/mol, > -8 kcal/molARG 120[1]
Celecoxib (Reference Drug)FlexX, ArgusLab> -10 kJ/mol, > -8 kcal/molSER 530[1]

Table 1: Comparative In Silico Docking Data of Flavonoids against COX-2. This table presents a summary of binding energies and interacting residues for various flavonoids docked against COX-2, providing a benchmark for the hypothetical binding of this compound.

Experimental Validation Protocols

To validate the findings of in silico docking studies, experimental assays are essential. The following protocols outline standard methods for determining the inhibitory activity of a compound against COX-2.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 by monitoring the appearance of a fluorescent product.[4][5][6]

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute the test inhibitor to the desired concentration.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor or reference inhibitor.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid/NaOH solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase component of COX by monitoring the colorimetric development of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7]

Materials:

  • COX-1 or COX-2 enzyme

  • Assay Buffer

  • Heme

  • Arachidonic Acid

  • TMPD

  • Test compound

  • 96-well plate

  • Plate reader capable of measuring absorbance between 590-611 nm

Procedure:

  • Reaction Setup: To the wells of a 96-well plate, add Assay Buffer, Heme, and the enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Reaction: Add TMPD to all wells.

  • Measurement: Read the absorbance at 590 nm.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for validating potential inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converted to Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Tumor_Growth Tumor Growth PGE2->Tumor_Growth 5_O_Methyllatifolin This compound (Hypothetical Inhibitor) 5_O_Methyllatifolin->COX2 Inhibits

Caption: The COX-2 signaling pathway, a key mediator of inflammation and pain.

Experimental_Workflow Start Hypothesis: This compound inhibits COX-2 In_Silico_Docking In Silico Docking Study Start->In_Silico_Docking Binding_Affinity Predict Binding Affinity and Interactions In_Silico_Docking->Binding_Affinity Experimental_Validation Experimental Validation Binding_Affinity->Experimental_Validation COX2_Inhibition_Assay COX-2 Inhibition Assay (Fluorometric or Colorimetric) Experimental_Validation->COX2_Inhibition_Assay IC50_Determination Determine IC50 Value COX2_Inhibition_Assay->IC50_Determination Conclusion Conclusion: Validate or refute hypothesis IC50_Determination->Conclusion

Caption: A typical workflow for validating a potential enzyme inhibitor.

Conclusion

This guide presents a comparative framework for evaluating the potential of this compound as a COX-2 inhibitor. By leveraging in silico docking studies and established experimental protocols, researchers can systematically investigate the anti-inflammatory properties of this and other natural compounds. The provided data on known flavonoid inhibitors of COX-2 serves as a valuable benchmark for these future studies. While the docking results for this compound are hypothetical at this stage, this guide underscores the power of computational chemistry to generate testable hypotheses and accelerate the drug discovery process. Further experimental validation is crucial to confirm these in silico predictions and to fully elucidate the therapeutic potential of this compound.

References

The Potential for Synergy: Investigating 5-O-Methyllatifolin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic strategies has increasingly turned towards combination therapies, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. In this context, natural compounds are a promising avenue for synergistic interactions with established drugs. This guide explores the potential synergistic effects of 5-O-Methyllatifolin, a naturally occurring flavonoid, with known antimicrobial and anticancer agents. While direct experimental evidence for this compound's synergistic activity is currently limited, this document extrapolates its potential based on the well-documented synergistic behavior of its parent compound, Latifolin, and the broader class of flavonoids.

Understanding this compound

This compound is a derivative of Latifolin, a neoflavonoid isolated from the heartwood of plants belonging to the Dalbergia genus, commonly known as rosewoods.[1][2] Latifolin itself has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The methylation at the 5-O position may alter its bioavailability and specific molecular interactions, a common outcome for methylated flavonoids.

Documented Synergistic Effects of Related Flavonoids

Extensive research has demonstrated the ability of flavonoids to act synergistically with various drugs, particularly antibiotics and chemotherapeutic agents. This synergy often manifests as a potentiation of the primary drug's effect, allowing for lower effective doses and potentially mitigating side effects.

Synergistic Antimicrobial Activity

Flavonoids have been shown to enhance the efficacy of antibiotics against resistant bacterial strains. The mechanisms behind this synergy are multifaceted and can include inhibition of bacterial efflux pumps, interference with biofilm formation, and direct damage to the bacterial cell membrane.

Table 1: Examples of Synergistic Antimicrobial Effects of Flavonoids with Known Antibiotics

Flavonoid ClassKnown DrugBacterial Strain(s)Observed Synergistic Effect
FlavonesCiprofloxacin, GentamicinStaphylococcus aureus (including MRSA)Reduction in Minimum Inhibitory Concentration (MIC) of the antibiotic.
FlavonolsAmpicillin, TetracyclineStaphylococcus aureus (including MRSA)Enhanced bactericidal activity and reversal of resistance.
ChalconesErythromycinStaphylococcus aureusIncreased antibiotic uptake and inhibition of efflux pumps.
Synergistic Anticancer Activity

In oncology, flavonoids are investigated for their capacity to sensitize cancer cells to chemotherapeutic drugs, reverse multidrug resistance (MDR), and induce apoptosis. These effects are often attributed to the modulation of key signaling pathways involved in cell survival and proliferation.

Table 2: Examples of Synergistic Anticancer Effects of Flavonoids with Known Chemotherapeutic Drugs

Flavonoid ClassKnown DrugCancer Cell Line(s)Observed Synergistic Effect
FlavanolsDoxorubicin, PaclitaxelBreast cancer, Lung cancerEnhanced cytotoxicity, induction of apoptosis, and inhibition of metastasis.
IsoflavonesCisplatin, 5-FluorouracilColon cancer, Prostate cancerReversal of multidrug resistance and increased cell cycle arrest.
FlavonesGemcitabinePancreatic cancerPotentiation of drug-induced apoptosis and inhibition of tumor growth.

Experimental Protocols for Investigating Synergy

To rigorously assess the synergistic potential of this compound, standardized experimental protocols are essential. The following methodologies are commonly employed in drug combination studies.

Checkerboard Assay (for Antimicrobial Synergy)

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Agents: Prepare stock solutions of this compound and the partner antibiotic.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both agents. One agent is diluted along the x-axis, and the other along the y-axis.

  • Inoculation: Add a standardized inoculum of the target bacterial strain to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Combination Index (CI) Method (for Anticancer Synergy)

The Combination Index (CI) method, based on the median-effect principle, is a quantitative way to analyze the interactions of two or more drugs in cancer research.

  • Cell Culture: Culture the target cancer cell lines in appropriate media.

  • Drug Treatment: Treat the cells with this compound and the chemotherapeutic agent, both alone and in combination, at various concentrations.

  • Cell Viability Assay: After a set incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate method, such as the MTT or SRB assay.

  • Dose-Response Curves: Generate dose-response curves for each agent alone and for the combination.

  • Calculation of Combination Index (CI): Using specialized software (e.g., CompuSyn), calculate the CI value for different effect levels (e.g., 50% inhibition of cell growth, IC50).

    • Synergy: CI < 1

    • Additive: CI = 1

    • Antagonism: CI > 1

Visualizing Potential Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in synergy research.

Synergy_Workflow cluster_antimicrobial Antimicrobial Synergy cluster_anticancer Anticancer Synergy A This compound C Checkerboard Assay A->C B Antibiotic B->C D FIC Index Calculation C->D E Synergy/Additive/ Indifference/Antagonism D->E F This compound I Combination Treatment F->I G Chemotherapeutic Drug G->I H Cancer Cell Culture H->I J Cell Viability Assay I->J K Combination Index (CI) Calculation J->K L Synergy/Additive/Antagonism K->L

Caption: Experimental workflows for assessing antimicrobial and anticancer synergy.

Signaling_Pathway cluster_flavonoid_action Potential Flavonoid-Modulated Pathways Drug Chemotherapeutic Drug Cell Cancer Cell Drug->Cell Flavonoid This compound EffluxPump Efflux Pumps (e.g., P-gp) Flavonoid->EffluxPump Inhibition Apoptosis Apoptosis Pathway (e.g., Caspase activation) Flavonoid->Apoptosis Activation Proliferation Proliferation Pathway (e.g., MAPK/ERK) Flavonoid->Proliferation Inhibition EffluxPump->Drug Efflux Apoptosis->Cell Induces Death Proliferation->Cell Promotes Growth

Caption: Putative signaling pathways modulated by flavonoids to achieve synergy.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of this compound is not yet available, the extensive body of research on related flavonoids provides a strong rationale for its investigation as a synergistic agent. The experimental protocols outlined in this guide offer a robust framework for such studies. Future research should focus on performing these synergistic assays with a panel of clinically relevant antibiotics and chemotherapeutic drugs. Elucidating the precise molecular mechanisms through which this compound may exert its synergistic effects will be crucial for its potential development as an adjuvant therapy, ultimately contributing to more effective and safer treatment regimens.

References

Unraveling the Mechanism of Action of 5-O-Methyllatifolin: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action of the novel compound, 5-O-Methyllatifolin, against the well-established mTOR inhibitor, Rapamycin. Due to the limited publicly available data on this compound, this document serves as an illustrative example of how genetic approaches can be employed to confirm the mechanism of action of a new chemical entity targeting the PI3K/AKT/mTOR pathway. The experimental data presented herein is hypothetical but representative of results expected from such studies.

Comparative Efficacy and Target Engagement

To ascertain the on-target effects of this compound and compare its efficacy with Rapamycin, a series of quantitative cellular assays were performed. The data below summarizes the impact of both compounds on cell proliferation and the phosphorylation of key downstream effectors of mTORC1.

Parameter This compound Rapamycin Vehicle Control
Cell Line HEK293THEK293THEK293T
Treatment Concentration 100 nM100 nM0.1% DMSO
Cell Proliferation (IC50) 85 nM50 nMN/A
p-S6K (T389) Levels (% of Control) 15%10%100%
p-4E-BP1 (T37/46) Levels (% of Control) 25%20%100%

Genetic Confirmation of Target Engagement

To genetically validate that the observed effects of this compound are mediated through the mTOR pathway, CRISPR/Cas9-mediated knockout of RPTOR (a key component of the mTORC1 complex) was performed in HEK293T cells.

Genotype Treatment Cell Viability (% of WT Vehicle) p-S6K Levels (% of WT Vehicle)
Wild-Type (WT) Vehicle100%100%
Wild-Type (WT) This compound (100 nM)45%18%
Wild-Type (WT) Rapamycin (100 nM)40%12%
RPTOR KO Vehicle60%5%
RPTOR KO This compound (100 nM)58%6%
RPTOR KO Rapamycin (100 nM)59%5%

The resistance of RPTOR knockout cells to the anti-proliferative and p-S6K inhibitory effects of both compounds strongly suggests that their primary mechanism of action is dependent on a functional mTORC1 complex.

Experimental Protocols

Cell Culture and Compound Treatment

HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. For experimental assays, cells were seeded in appropriate well plates and allowed to adhere overnight. This compound and Rapamycin were dissolved in DMSO to create 10 mM stock solutions and diluted in culture medium to the final working concentrations.

Cell Proliferation Assay (IC50 Determination)

Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with a serial dilution of this compound or Rapamycin. Following a 72-hour incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis in GraphPad Prism.

Western Blotting for Phospho-Protein Analysis

Cells were seeded in 6-well plates and grown to 70-80% confluency. Following treatment with the compounds for 2 hours, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-S6K (T389), p-4E-BP1 (T37/46), and a loading control (e.g., β-actin). Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

CRISPR/Cas9-Mediated Gene Knockout

RPTOR knockout HEK293T cells were generated using a lentiviral delivery system. Briefly, sgRNAs targeting a conserved exon of the RPTOR gene were cloned into a lentiCRISPRv2 vector. Lentivirus was produced in HEK293T cells and used to infect the target cells. Transduced cells were selected with puromycin, and single-cell clones were isolated. Knockout was confirmed by Sanger sequencing and Western blotting for the RPTOR protein.

Visualizations

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Methyllatifolin This compound Methyllatifolin->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: The PI3K/AKT/mTOR signaling pathway with hypothetical inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis This compound targets mTORC1 Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Treatment Treatment: - this compound - Rapamycin - Vehicle Cell_Culture->Treatment CRISPR CRISPR/Cas9 Knockout of RPTOR Cell_Culture->CRISPR Proliferation_Assay Cell Proliferation Assay (IC50) Treatment->Proliferation_Assay Western_Blot Western Blot (p-S6K, p-4E-BP1) Treatment->Western_Blot Conclusion Conclusion: Mechanism of Action Confirmed Proliferation_Assay->Conclusion Western_Blot->Conclusion KO_Validation Validate Knockout (Sequencing, WB) CRISPR->KO_Validation KO_Treatment Treat WT and KO cells KO_Validation->KO_Treatment KO_Assays Repeat Proliferation and Western Blot Assays KO_Treatment->KO_Assays KO_Assays->Conclusion

Figure 2: Experimental workflow for confirming the mechanism of action using genetic approaches.

Safety Operating Guide

Proper Disposal of 5-O-Methyllatifolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-O-Methyllatifolin as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring flavonoid compound used in research.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Required PPE:

PPE TypeSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[2][4]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.[5][6]

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic compounds.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[6] Store the waste container in a designated satellite accumulation area within the laboratory.[5][6]

  • Container Fullness: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to prevent spills.[4]

Step-by-Step Disposal Procedure

  • Preparation: Ensure all required PPE is worn and that the chemical fume hood is operational.

  • Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. If the compound is in a solution, pour it slowly to avoid splashing. If it is a solid, use a spatula or other appropriate tool to transfer it.

  • Decontamination of Emptied Containers: Any container that held this compound should be considered contaminated. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste in the same container as the this compound waste.[7]

  • Cleanup of Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be collected in a sealed container and disposed of as hazardous chemical waste.[2][4]

  • Secure Storage: Securely close the hazardous waste container and store it in the designated satellite accumulation area.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash. [5][8][9]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. The contaminated absorbent material must be disposed of as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and institutional EHS for assistance.[3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste into Container waste_container->transfer_waste rinse_empty Triple-Rinse Empty Original Container transfer_waste->rinse_empty collect_rinsate Collect Rinsate as Hazardous Waste rinse_empty->collect_rinsate dispose_contaminated Dispose of Contaminated Materials (e.g., gloves, pipette tips) as Hazardous Waste collect_rinsate->dispose_contaminated store_waste Securely Close and Store Waste Container in Satellite Accumulation Area dispose_contaminated->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-O-Methyllatifolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 5-O-Methyllatifolin. The following procedures are based on general best practices for laboratory safety and available precautionary information. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented by a risk assessment conducted by qualified personnel.

Personal Protective Equipment (PPE)

Based on the precautionary statement codes P261 ("Avoid breathing dust/fume/gas/mist/vapours/spray") and P262 ("Do not get in eyes, on skin, or on clothing") associated with (R)-5-O-Methyllatifolin, the following personal protective equipment is essential to ensure personal safety during handling.[1]

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesShould conform to EN166 (EU) or be OSHA-approved. A face shield may be necessary for splash-prone procedures.[2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling chemicals. Gloves should be inspected before use and changed frequently.[2][3]
Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[3]
RespiratorIf a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for the handling of this compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Wear safety glasses with side shields or chemical goggles.
  • Don the appropriate chemical-resistant gloves.

3. Handling the Compound:

  • Perform all weighing and transfers of solid this compound within the fume hood to minimize inhalation of any dust.
  • If creating a solution, add the solvent to the solid slowly to avoid splashing.
  • Keep all containers with this compound tightly sealed when not in use.
  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.
  • Remove gloves using a technique that avoids skin contact with the outer surface.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be kept closed except when adding waste.
  • Containers should be stored in a secondary containment tray in a well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through the institution's official hazardous waste management program.
  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
  • For unused or expired medicine that is not on the FDA's flush list, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed container, and then dispose of it in the household trash.[6][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Verify Safety Equipment weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Enter Handling Area solution_prep Prepare Solution weigh_transfer->solution_prep If applicable decontaminate Decontaminate Work Area weigh_transfer->decontaminate solution_prep->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose_waste Dispose via Hazardous Waste Program segregate_waste->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.